Product packaging for Chx-A dtpa(Cat. No.:CAS No. 142434-84-2)

Chx-A dtpa

Cat. No.: B1199937
CAS No.: 142434-84-2
M. Wt: 594.6 g/mol
InChI Key: QZVREUUCWLULJM-MCOCGALXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Significance of Chelator Design in Nuclear Medicine

The design of bifunctional chelators is a mature field that has been pivotal to the progress of nuclear medicine. mdpi.com The primary goal is to create a stable link between the radionuclide and the carrier molecule to ensure the radiopharmaceutical reaches its target in vivo without prematurely releasing the radioactive metal. nih.gov The choice of chelator must consider the specific properties of the radiometal, including its size, charge, and coordination chemistry, to form a complex with high thermodynamic stability and kinetic inertness. mdpi.comradiologykey.com This prevents the metal from detaching and accumulating in non-target tissues, which could lead to toxicity. radiologykey.com

Early chelators, such as those based on ethylenediaminetetraacetic acid (EDTA), had limitations in stability. radiologykey.com This spurred the development of more robust systems. The evolution of chelator design has been driven by the need to improve radiolabeling efficiency, often seeking to achieve rapid and high-yield complexation under mild conditions (room temperature and physiological pH) to protect sensitive biomolecules like antibodies. nih.govresearchgate.net

Overview of Diethylenetriaminepentaacetic Acid (DTPA) Derivatives

Diethylenetriaminepentaacetic acid (DTPA), a synthetic polyamino carboxylic acid, has been a foundational chelator in nuclear medicine. drugbank.comresearchgate.net It possesses eight sites for forming coordinate bonds, allowing it to sequester metal ions and form highly stable complexes. drugbank.com DTPA and its derivatives have been widely used for chelating various radionuclides. radiologykey.comresearchgate.net However, the stability of first-generation DTPA-radionuclide complexes was not always sufficient, leading to the risk of radionuclide release in the body. radiologykey.com This prompted the development of improved DTPA derivatives to enhance complex stability. radiologykey.com These modifications often involve altering the backbone of the DTPA molecule to increase its rigidity. researchgate.net

Introduction to CHX-A″-DTPA as an Advanced Chelator

CHX-A″-DTPA (2-[[(1R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino] −3-(4-isothiocyanatophenyl)propyl] amino]acetic acid) is a third-generation, acyclic bifunctional chelator that represents a significant improvement over its predecessors. nih.govmdpi.com It is a derivative of DTPA that incorporates a cyclohexane (B81311) ring into its backbone. radiologykey.comontosight.ai

The key structural modification in CHX-A″-DTPA is the introduction of a trans-cyclohexyl group into the ethylene (B1197577) bridge of the DTPA backbone. radiologykey.comontosight.ai This modification was designed to increase the rigidity of the chelator. researchgate.net The increased rigidity pre-organizes the chelating arms, leading to a more stable complex with the radiometal. Furthermore, CHX-A″-DTPA is typically synthesized with a reactive functional group, such as an isothiocyanate (-NCS) or amino (-NH2) group, which allows for its covalent attachment to biomolecules like antibodies or peptides. nih.govbiosynth.commacrocyclics.com For instance, the isothiocyanate group can react with amine groups on proteins to form a stable thiourea (B124793) bond. nih.gov

CHX-A″-DTPA offers several key advantages over earlier DTPA derivatives and even some macrocyclic chelators like DOTA.

Enhanced Stability: The primary advantage of CHX-A″-DTPA is the significantly increased in vivo stability of its radiometal complexes compared to earlier DTPA derivatives. nih.govmdpi.com This is attributed to the rigid cyclohexane backbone. Studies have shown that radiopharmaceuticals based on CHX-A″-DTPA have better stability than those using DTPA or its second-generation derivative, Mx-DTPA. nih.govresearchgate.net

Mild Radiolabeling Conditions: A major benefit of acyclic chelators like CHX-A″-DTPA is the ability to perform radiolabeling under mild conditions. nih.gov High radiochemical yields (>95%) can be achieved at room temperature and moderate pH (5.0-6.0) in relatively short reaction times (10-30 minutes). nih.govresearchgate.netmdpi.com This is particularly important when working with heat-sensitive biomolecules like antibodies, which can be damaged by the heating often required for labeling with macrocyclic chelators like DOTA. nih.govresearchgate.net

Versatility: CHX-A″-DTPA has demonstrated its utility by stably chelating a variety of medically relevant radionuclides, including Indium-111, Yttrium-90, Lutetium-177, and Bismuth-212/213. nih.govresearchgate.net This versatility allows for its use in developing a wide range of radiopharmaceuticals for both diagnostic imaging (e.g., with ¹¹¹In) and radioimmunotherapy (e.g., with ⁹⁰Y or ¹⁷⁷Lu). nih.govnih.gov

Research Findings and Comparative Data

Numerous studies have highlighted the favorable characteristics of CHX-A″-DTPA. For example, when conjugated to the antibody trastuzumab and labeled with ⁹⁰Y, the resulting radioimmunoconjugate showed excellent in vitro and in vivo stability, with high tumor uptake in preclinical models. nih.govnih.gov Comparative studies have shown that while the macrocyclic chelator DOTA may form slightly more stable complexes, CHX-A″-DTPA's ability to be radiolabeled under gentle conditions without significant heating makes it a highly attractive alternative. nih.govnih.gov

Table 1: Radiolabeling and Stability of CHX-A″-DTPA Conjugates An interactive data table showing research findings on CHX-A″-DTPA.

Radionuclide Biomolecule Radiolabeling Conditions Radiochemical Yield In Vitro Serum Stability (Time) Reference
⁹⁰Y Trastuzumab Room Temp, 15 min >95% 87.1 ± 0.9% (96 h) nih.gov
¹¹¹In Trastuzumab - - >95% (7 days) nih.gov
¹⁷⁷Lu Nimotuzumab Room Temp >98% Good (4 days) nih.gov
⁹⁰Y Anti-CD66 mAb - >95% - mdpi.com
⁶⁸Ga DUPA-Pep Room Temp, pH ~6 >95% Stable (8 h) mdpi.com
¹¹¹In αCD68 - ≥95% ≥70% (24 h) snmjournals.org

Table 2: Comparative Tumor Uptake of ⁹⁰Y-labeled Trastuzumab An interactive data table comparing tumor uptake of different chelator conjugates.

Radioimmunoconjugate Tumor Uptake (%ID/g at 72h) Animal Model Reference
⁹⁰Y-CHX-A″-DTPA-trastuzumab 42.3 ± 4.0 SKOV3 ovarian cancer xenografts nih.govnih.gov
⁹⁰Y-octapa-trastuzumab 30.1 ± 7.4 SKOV3 ovarian cancer xenografts nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34N4O10S B1199937 Chx-A dtpa CAS No. 142434-84-2

Properties

CAS No.

142434-84-2

Molecular Formula

C26H34N4O10S

Molecular Weight

594.6 g/mol

IUPAC Name

2-[[(1R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid

InChI

InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21?/m0/s1

InChI Key

QZVREUUCWLULJM-MCOCGALXSA-N

SMILES

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Isomeric SMILES

C1CCC([C@@H](C1)N(C[C@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Synonyms

(1alpha(R*),2beta)-(+-) of N-(2-amino-3-(4-isothiocyanatophenyl)propyl)cyclohexane-1,2-diamine-N,N',N',N'',N''-pentaacetic acid
2-(p-isothiocyanatobenzyl)-cyclohexyl-DTPA
2-(p-SCN-Bz)-cyclohexyl-DTPA
CHX-A DTPA
CHX-A'
CHX-A''
CHX-B DTPA
CHX-B'
CHX-B''
N-(2-amino-3-(4-isothiocyanatophenyl)propyl)cyclohexane-1,2-diamine-N,N',N',N'',N''-pentaacetic acid
SCN-Bz-CHX-DTPA
SCN-CHX-B

Origin of Product

United States

Synthesis and Chemical Modification of Chx A″ Dtpa

Synthetic Pathways for CHX-A″-DTPA Ligands

The development of CHX-A″-DTPA has involved specific synthetic strategies to achieve its unique structure, which contributes to its enhanced stability.

The general synthesis of CHX-A″-DTPA involves the creation of a rigid cyclohexyl backbone integrated into the DTPA structure. Early preparations often utilized racemic starting materials, leading to the isolation of different stereoisomers, notably CHX-A and CHX-B. The cyclohexanediamine (B8721093) moiety pre-organizes the ligand into a conformation favorable for metal binding, thereby improving stability compared to traditional DTPA. nih.govuni-mainz.de

While the precise step-by-step laboratory procedures can vary, the core strategy involves the formation of the DTPA arms around a central diamine structure that includes the cyclohexyl group. This typically involves a series of alkylation and amide bond formation reactions. nih.gov

A key intermediate in the synthesis of CHX-A″-DTPA is often a cyclohexyl-containing diamine, which serves as the scaffold for attaching the acetic acid arms that form the DTPA chelating moiety. For instance, the initial preparation of CHX-DTPA involved racemic p-nitrophenylalanine and (±)-trans-cyclohexane-1,2-diamine. nih.gov Another important precursor is p-NH2-CHX-A″-DTPA, which can be further modified for bioconjugation. medchemexpress.com

Functionalization of CHX-A″-DTPA for Bioconjugation

To enable conjugation to biomolecules, CHX-A″-DTPA is typically functionalized with reactive moieties that can selectively form stable linkages with specific groups on proteins or peptides.

The p-isothiocyanatobenzyl derivative of CHX-A″-DTPA, commonly known as p-SCN-Bn-CHX-A″-DTPA, is one of the most widely used forms for bioconjugation. nih.govresearchgate.netgoogle.comsnmjournals.orgmacrocyclics.com This derivative allows for efficient and specific coupling to primary amine groups (e.g., lysine (B10760008) ε-amines or N-terminal α-amines) present on antibodies or peptides, forming a stable thiourea (B124793) linkage. nih.gov

The synthesis of p-SCN-Bn-CHX-A″-DTPA often involves the reaction of an amino-functionalized CHX-A″-DTPA precursor with a reagent that introduces the isothiocyanate group, typically via a benzyl (B1604629) linker. researchgate.net This functionalization strategy has been extensively used for radiolabeling various biomolecules with radionuclides such as Indium-111 (In), Yttrium-90 (Y), and Lutetium-177 (Lu). oatext.comuni-mainz.denih.govsnmjournals.orgnih.govmdpi.com

Research findings indicate that conjugation using p-SCN-Bn-CHX-A″-DTPA can achieve high radiochemical yields. For example, radiolabeling of DUPA-Pep-DTPA-CHX-A″ with Gallium-68 (Ga) and Lu yielded over 97% radiochemical purity within 10 minutes, and with Zirconium-89 (Zr), it required 60 minutes for practically quantitative labeling. snmjournals.org

RadiometalReaction Time for >97% RCYConditions
Gallium-68 ($^{68}$Ga)10 minRoom temperature, 500 µl HEPES buffer (pH 7.7), 50 µg peptide snmjournals.org
Lutetium-177 ($^{177}$Lu)10 minRoom temperature, 500 µl HEPES buffer (pH 5.5), 50 µg peptide snmjournals.orgmdpi.com
Zirconium-89 ($^{89}$Zr)60 minRoom temperature, 500 µl HEPES buffer (pH 7.7), 50 µg peptide snmjournals.org

Maleimido derivatives of CHX-A″-DTPA offer an alternative conjugation strategy, specifically targeting thiol groups (e.g., cysteine residues) on biomolecules through a Michael addition reaction, forming stable thioether linkages. nih.gov This method is particularly advantageous for site-specific conjugation to engineered proteins that contain unique cysteine residues, allowing for better control over the number and location of chelates attached, which can help preserve the biomolecule's immunoreactivity. nih.gov

The synthesis of maleimido CHX-A″-DTPA involves incorporating a maleimide (B117702) moiety onto the chelator. For instance, a novel maleimido CHX-A″-DTPA chelator was synthesized and successfully conjugated to the monoclonal antibody trastuzumab. nih.gov This maleimide derivative provides a route to modify antibodies, peptides, and other targeting vectors with the established CHX-A″-DTPA radiometal chelate. nih.gov

Beyond isothiocyanates and maleimides, other reactive moieties can be incorporated into CHX-A″-DTPA for bioconjugation, depending on the specific functional groups available on the target biomolecule. These include:

N-hydroxysuccinimide (NHS) esters: These react with primary amines to form stable amide bonds. They are widely used due to the abundance of lysine residues on proteins. biosyn.com

Hydrazines/Aminoxy groups: These can react with aldehydes or ketones, often introduced into biomolecules via oxidation of carbohydrate moieties (e.g., glycans on antibodies). biosyn.commdpi.com

Carboxyl groups: While CHX-A″-DTPA itself contains carboxyl groups for metal chelation, these can also be activated (e.g., using carbodiimide (B86325) chemistry) to form amide bonds with amine-containing biomolecules. biosyn.com

The choice of reactive moiety depends on factors such as the availability and accessibility of specific functional groups on the biomolecule, the desired conjugation stoichiometry, and the need to preserve the biomolecule's biological activity. biosyn.com

Coordination Chemistry of Chx A″ Dtpa with Radiometals

Chelation Mechanism and Ligand Field Theory

CHX-A″-DTPA is a multidentate ligand, possessing eight potential donor atoms—three nitrogen atoms from the diamine backbone and five oxygen atoms from the carboxylate groups—that can participate in forming coordinate bonds with a metal ion. The chelation mechanism involves the envelopment of the radiometal by these donor atoms, forming a highly stable, cage-like complex. The radiometal, typically a hard or borderline Lewis acid (e.g., Ga³⁺, In³⁺, Y³⁺, Lu³⁺), coordinates preferentially with the hard donor atoms of the ligand (amine nitrogens and carboxylate oxygens). mdpi.comrsc.org

The incorporation of the rigid trans-cyclohexyl ring into the ligand's backbone pre-organizes the chelating arms into a favorable conformation for metal binding. nih.govencyclopedia.pubnih.gov This pre-organization reduces the entropic penalty associated with complexation compared to the more flexible parent ligand, DTPA. The resulting complex typically adopts a high coordination number, often eight, with a geometry approximating a square antiprism, as has been noted for similar DTPA-type complexes. nih.gov

Thermodynamic Stability Studies of Radiometal Complexes

The thermodynamic stability of a metal-chelate complex is a fundamental measure of the strength of the metal-ligand interaction under equilibrium conditions. researchgate.net For radiopharmaceutical applications, high thermodynamic stability is crucial to ensure complete complexation of the radionuclide and to minimize the risk of the radiometal being released and binding to other biological molecules. mdpi.comresearchgate.net

The stability of a complex is quantified by its formation constant (KML) or, more commonly, its logarithm (log KML). While specific log KML values for CHX-A″-DTPA with many radiometals are not always detailed in comparative studies, the consensus is that it forms highly stable complexes. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is pronounced with CHX-A″-DTPA due to its octadentate nature. rsc.org The pre-organizational effect of the cyclohexane (B81311) backbone further enhances this stability compared to the parent DTPA. nih.gov Functionalization of the DTPA backbone, as seen in CHX-A″-DTPA, can result in lanthanide complexes that are significantly more stable and inert to acid-assisted dissociation than analogous DTPA complexes. nih.gov

The performance of CHX-A″-DTPA is often benchmarked against other common chelators used in nuclear medicine, such as the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the acyclic ligand H₄octapa.

Studies have shown that while CHX-A″-DTPA provides a significant increase in stability compared to DTPA, its complexes are generally considered less thermodynamically stable than those formed with DOTA. mdpi.comresearchgate.net DOTA is often referred to as the "gold standard" for its ability to form superbly stable complexes with radiometals like ¹¹¹In, ¹⁷⁷Lu, and ⁹⁰Y. nih.gov However, DOTA's slow radiolabeling kinetics, which often require heating, can be a disadvantage, especially for heat-sensitive biomolecules like antibodies. nih.gov In contrast, CHX-A″-DTPA can be effectively radiolabeled at room temperature. nih.gov

When compared with H₄octapa for chelating ⁹⁰Y, both ligands were capable of forming stable radioimmunoconjugates. nih.gov H₄octapa has also been shown to be a strong chelator for ¹¹¹In and ¹⁷⁷Lu, presenting an alternative to CHX-A″-DTPA. nih.gov Preliminary studies with In(III) showed that H₄CHXoctapa forms a complex with an equivalently high thermodynamic stability constant (log KML = 27.16) to H₄octapa (log KML = 26.76). acs.org

Table 1: Comparative Stability of Radiometal Complexes with Different Chelators

ChelatorRadiometalRelative Stability/Performance Note
CHX-A″-DTPAVarious (⁹⁰Y, ¹⁷⁷Lu, ²¹³Bi)More stable than DTPA, but generally less stable than DOTA. mdpi.comresearchgate.net Considered a "gold standard" for ⁹⁰Y. nih.gov
DOTAVarious (⁹⁰Y, ¹⁷⁷Lu, ¹¹¹In)Forms exceptionally stable complexes but requires harsh labeling conditions (heating). nih.gov
H₄octapa⁹⁰Y, ¹¹¹In, ¹⁷⁷LuForms complexes with high thermodynamic stability; presents a viable alternative to CHX-A″-DTPA. nih.gov
DTPAVariousParent compound; its radiometal complexes often exhibit insufficient stability in vivo. researchgate.net

Kinetic Inertness of Radiometal Complexes

For in vivo applications, the kinetic inertness of a radiometal complex—its resistance to dissociation—is often more critical than its thermodynamic stability. scispace.comusask.ca A complex can be thermodynamically stable but kinetically labile, meaning it can dissociate quickly. CHX-A″-DTPA was specifically designed to improve upon the kinetic inertness of DTPA. acs.org

The stability of radiometal complexes is frequently evaluated by challenging them in human serum, which contains numerous proteins and endogenous metal ions that can induce transchelation (the transfer of the radiometal to another chelator). scispace.com

With ⁹⁰Y: The ⁹⁰Y-CHX-A″-DTPA-trastuzumab conjugate demonstrated excellent stability, with 87.1% of the complex remaining intact after 3 days of incubation in human serum at 37°C. nih.gov

With ²¹³Bi: The ²¹³Bi-CHX-A″-DTPA complex showed lower kinetic inertness compared to macrocyclic systems. In human plasma, only 76% of the complex remained intact after a 2-hour incubation, compared to 85% for ²¹³Bi-DOTA and over 96% for phosphorus-containing cyclen ligands. nih.govsnmjournals.org

With ¹¹¹In: The [¹¹¹In]In-CHX-A″-DTPA complex has been shown to have high stability in human serum over 5 days. nih.gov

With ⁶⁴Cu: In contrast, immunoconjugates with DTPA derivatives, including ⁶⁴Cu-CHX-A”-DTPA-rituximab, were found to be unstable in serum, with only 38.2% remaining intact after 48 hours. Macrocyclic chelators demonstrated far superior stability for ⁶⁴Cu. nih.gov

Table 2: In Vitro Serum/Plasma Stability of CHX-A″-DTPA Radiometal Complexes

Radiometal ComplexStability (% Intact)Incubation Conditions
⁹⁰Y-CHX-A″-DTPA-trastuzumab87.1 ± 0.9%Human serum, 3 days, 37°C nih.gov
²¹³Bi-CHX-A″-DTPA76%Human plasma, 2 hours nih.govsnmjournals.org
¹¹¹In-CHX-A″-DTPAHigh stabilityHuman serum, 5 days nih.gov
⁶⁴Cu-CHX-A″-DTPA-rituximab38.2%Serum, 48 hours nih.gov

The primary reason for the enhanced kinetic inertness of CHX-A″-DTPA complexes compared to those of DTPA is the presence of the trans-1,2-cyclohexane ring in its backbone. acs.orgresearchgate.net This structural feature imparts rigidity to the ligand, which has several beneficial effects:

Pre-organization: The cyclohexyl ring constrains the conformational flexibility of the chelator, "pre-organizing" the donor atoms for metal coordination. acs.orgnih.govencyclopedia.pub This leads to a more sterically hindered and compact complex that is less susceptible to attack by competing ligands or water molecules, which is often the first step in dissociation pathways.

Increased Rigidity: The stiffened backbone makes it more difficult for the complex to undergo the conformational changes required for the stepwise dissociation of the donor arms from the metal center. nih.govencyclopedia.pub This slows down the rate of metal release.

This structural reinforcement has proven to be an effective strategy, and the resulting increase in kinetic inertness has been a key factor in establishing CHX-A″-DTPA as a widely used chelator for various radiometals, including ⁸⁶/⁹⁰Y, ¹⁷⁷Lu, and ²¹²/²¹³Bi. acs.orgresearchgate.net Studies have consistently shown that this modification leads to improved in vivo stability compared to analogous DTPA complexes. acs.org

Complexation with Specific Radiometals for Research Applications

The ability of CHX-A″-DTPA to form stable complexes under mild conditions makes it a highly valuable tool for the development of radiopharmaceuticals. Its coordination chemistry has been extensively studied with various radiometals, including trivalent lanthanides and actinides, alpha emitters, positron emitters, and SPECT radiometals.

CHX-A″-DTPA has proven to be an excellent chelator for several therapeutically and diagnostically relevant trivalent radiometals.

Yttrium-90 (⁹⁰Y): As a high-energy beta emitter, ⁹⁰Y is a valuable radionuclide for radioimmunotherapy. CHX-A″-DTPA is a well-established chelator for Y³⁺, allowing for rapid and efficient radiolabeling at room temperature. nih.gov High radiochemical yields of over 95% can be achieved in as little as 15 minutes. nih.govnih.gov Studies comparing ⁹⁰Y-CHX-A″-DTPA-trastuzumab with other chelators have shown comparable radiolabeling efficiency, stability, and in vivo performance. nih.gov The resulting radioimmunoconjugates have demonstrated excellent in vitro and in vivo stability, as well as high tumor uptake in animal models. nih.govnih.gov

Lutetium-177 (¹⁷⁷Lu): This radionuclide is widely used in targeted radionuclide therapy due to its favorable decay characteristics. CHX-A″-DTPA is an effective chelator for ¹⁷⁷Lu, with studies showing high radiolabeling yields (>95%) at equimolar ratios of the metal to the chelator. iaea.org The complexation is not significantly affected by the presence of trace metals, and the resulting ¹⁷⁷Lu-CHX-A″-DTPA conjugates exhibit superior in vitro stability compared to those formed with other chelators like NOTA. iaea.org When conjugated to antibodies such as Nimotuzumab, ¹⁷⁷Lu-CHX-A″-DTPA shows good radiochemical purity and in vitro stability. nih.gov

Indium-111 (¹¹¹In): Utilized in SPECT imaging, ¹¹¹In forms stable complexes with CHX-A″-DTPA. A novel maleimido derivative of CHX-A″-DTPA has been successfully conjugated to trastuzumab and radiolabeled with ¹¹¹In, demonstrating comparable binding to cancer cells as other conjugation methods. nih.gov This highlights the chelator's utility in developing imaging agents for cancer.

Actinium-225 (²²⁵Ac): As a potent alpha emitter, ²²⁵Ac holds great promise for targeted alpha therapy. However, investigations into the use of CHX-A″-DTPA for ²²⁵Ac chelation have revealed that it does not form kinetically inert complexes. nih.gov This can lead to the release of ²²⁵Ac in vivo, resulting in accumulation in non-target tissues such as the liver and bone. nih.gov This underscores the need for chelators with higher stability for ²²⁵Ac.

Table 1: Radiolabeling and Stability Data for CHX-A″-DTPA with Trivalent Lanthanides and Actinides
RadiometalTypical Radiolabeling YieldLabeling ConditionsIn Vitro/In Vivo StabilityReference
⁹⁰Y>95%15 min at room temperatureExcellent nih.govnih.gov
¹⁷⁷Lu>95%Equimolar metal:chelator ratioSuperior to ¹⁷⁷Lu-NOTA iaea.org
¹¹¹InEfficientRoom temperatureStable for imaging applications nih.gov
²²⁵Ac--Not kinetically inert; in vivo release nih.gov

The high linear energy transfer of alpha particles makes them highly effective for cancer therapy. CHX-A″-DTPA has been successfully employed to chelate bismuth alpha emitters.

Bismuth-212/213 (²¹²Bi/²¹³Bi): These alpha-emitting radionuclides have been effectively chelated by CHX-A″-DTPA for use in radioimmunotherapy. nih.govresearchgate.net Studies with ²¹³Bi-labeled CHX-A″-DTPA-HuM195 (an anti-CD33 antibody) have shown a radiolabeling efficiency of 78% ± 10% within 10 minutes. nih.gov The resulting constructs are stable in vitro in human serum for at least two days. nih.gov The stability of these complexes is crucial to prevent the release of free bismuth, which could lead to kidney toxicity. nih.gov However, one study noted that while the Bi(III)-CHX-A''-DTPA complex is stable, the chelator may not be selective enough to prevent Bi(III) release in the body when using an in vivo ²¹²Pb/²¹²Bi generator due to competition with other metal ions. rsc.org

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on positron-emitting radionuclides. CHX-A″-DTPA has been shown to be a suitable chelator for several PET radiometals.

Gallium-68 (⁶⁸Ga): The use of ⁶⁸Ga has expanded significantly with the availability of ⁶⁸Ge/⁶⁸Ga generators. CHX-A″-DTPA allows for the labeling of biomolecules with ⁶⁸Ga at room temperature and under neutral pH conditions. nih.gov High radiochemical yields of ≥95% can be achieved in a short reaction time. nih.gov This is particularly advantageous for heat-sensitive molecules.

Yttrium-86 (⁸⁶Y): As a positron-emitting isotope of yttrium, ⁸⁶Y can be used for PET imaging to determine the dosimetry of ⁹⁰Y-based therapies. CHX-A″-DTPA is an effective chelator for ⁸⁶Y, with labeling conditions similar to those for ⁹⁰Y, allowing for efficient complexation at ambient temperatures. nih.gov

Single Photon Emission Computed Tomography (SPECT) is another widely used nuclear imaging modality.

Gallium-67 (⁶⁷Ga): As a longer-lived surrogate for ⁶⁸Ga, ⁶⁷Ga is often used in the development and in vitro characterization of new radiopharmaceuticals. CHX-A″-DTPA based ligands have been shown to achieve over 99% radiochemical yields with ⁶⁷Ga after 10 minutes at ambient temperature. researchgate.net

Indium-111 (¹¹¹In): As mentioned previously, ¹¹¹In is efficiently chelated by CHX-A″-DTPA. nih.govresearchgate.net The resulting complexes exhibit good stability, making them suitable for SPECT imaging applications. For instance, an ¹¹¹In-labeled CHX-A″-DTPA-conjugated antibody, MORAb-009, has been developed and characterized for imaging mesothelin-expressing tumors. nih.gov

Table 2: Complexation Data for CHX-A″-DTPA with Alpha Emitters, Positron Emitters, and SPECT Radiometals
Radiometal CategoryRadiometalKey Research FindingsReference
Alpha Emitters²¹²BiSuccessfully used in radioimmunotherapy constructs; stability concerns with in vivo generators. nih.govrsc.org
²¹³BiRadiolabeling efficiency of ~78% in 10 minutes; stable in human serum for >2 days. nih.gov
Positron Emitters⁶⁸GaHigh radiochemical yields (≥95%) at room temperature and neutral pH. nih.gov
⁸⁶YEfficiently chelated at ambient temperatures, similar to ⁹⁰Y. nih.gov
SPECT Radiometals⁶⁷Ga>99% radiochemical yield in 10 minutes at room temperature. researchgate.net
¹¹¹InForms stable complexes suitable for SPECT imaging. nih.govresearchgate.netnih.gov

Bioconjugation Strategies Utilizing Chx A″ Dtpa

Covalent Attachment to Targeting Biomolecules

CHX-A″-DTPA facilitates covalent attachment to a diverse range of targeting biomolecules, including antibodies, peptides, and affibody molecules, primarily through isothiocyanate or maleimide (B117702) chemistry. The choice of conjugation strategy depends on the available functional groups on the biomolecule and the desired homogeneity and stability of the resulting conjugate.

Antibody Conjugation (e.g., trastuzumab, rituximab, nimotuzumab)

Antibody conjugation with CHX-A″-DTPA is a well-established method for developing radioimmunoconjugates, leveraging the high specificity of antibodies for targeted delivery of radionuclides.

Random Lysine (B10760008) Conjugation

Random lysine conjugation is a common approach for attaching CHX-A″-DTPA to antibodies, utilizing the abundant lysine residues present on the antibody surface. This method typically involves the reaction of isothiocyanate-functionalized CHX-A″-DTPA (p-SCN-Bn-CHX-A″-DTPA) with the ε-amino groups of lysine residues.

For instance, trastuzumab, a monoclonal antibody targeting HER2, has been conjugated with isothiocyanate-CHX-A″-DTPA. The reaction is often performed in a 0.07 M sodium borate (B1201080) buffer at pH 9.3 and 37°C for 4 hours. This process can yield conjugates with an average of approximately 4 chelators per antibody molecule. Similarly, rituximab, an anti-CD20 monoclonal antibody, has been conjugated with CHX-A″-DTPA, resulting in conjugates with about three DTPA molecules per rituximab. researchgate.net To optimize conjugation efficiency while preserving immunoreactivity, controlled molar ratios are crucial, often involving a 2- to 3-fold molar excess of CHX-A″-DTPA over the protein to achieve uniform 1:1 conjugates without unreacted protein. Mild reaction conditions, such as incubation at 37°C for 18 hours in neutral buffers (pH 7–8), are recommended to prevent protein denaturation.

Site-Specific Cysteine Conjugation (via maleimido derivatives)

Site-specific cysteine conjugation offers a more controlled approach, leading to homogeneous conjugates with a defined chelator-to-antibody ratio and potentially better preserved immunoreactivity. This strategy utilizes maleimido derivatives of CHX-A″-DTPA, which selectively react with free thiol groups of cysteine residues. nih.govacs.org

A novel bifunctional maleimido CHX-A″-DTPA chelator has been developed for this purpose. nih.gov Successful conjugation of this maleimido derivative to the monoclonal antibody trastuzumab (Herceptin) has been achieved through efficient thiol-maleimide chemistry. nih.gov This method allows for the modification of antibodies, peptides, or other targeting vectors with the CHX-A″-DTPA chelating agent. nih.gov The resulting conjugates maintain comparable binding to target cells, such as SKOV3 ovarian cancer cells for ¹¹¹In-labeled trastuzumab conjugates. nih.gov

Evaluation of Chelator-to-Antibody Ratio

The chelator-to-antibody ratio (CAR) is a critical parameter that influences the stability, pharmacokinetics, and immunoreactivity of radioimmunoconjugates. This ratio can be evaluated using various analytical techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) which can quantify the chelator-to-protein ratio, typically aiming for a 1:1 ratio for optimal stability.

For trastuzumab, a chelator-to-antibody ratio of approximately 2 has been achieved and evaluated using an Arsenazo (III) assay. nih.gov In another study, conjugation of trastuzumab with CHX-A″-DTPA yielded a chelate:protein ratio of 3.4 ± 0.3, with the immunoreactivity of the antibody remaining unaffected. researchgate.net Studies with other chimeric monoclonal antibodies, such as MORAb-009, have shown that conjugates with different CARs (e.g., 2.4, 3.5, and 5.5 CHX-A″-DTPA molecules per MORAb-009) can be obtained. nih.gov It was observed that lower chelator-to-antibody ratios can lead to significantly higher immunoreactivity (e.g., 88.3 ± 4.5% for 2.4 CHX-A″-DTPA/MORAb-009 compared to 81.1 ± 0.9% for 5.5 CHX-A″-DTPA/MORAb-009). nih.gov

Table 1: Representative Chelator-to-Antibody Ratios for CHX-A″-DTPA Conjugates

AntibodyConjugation MethodChelator-to-Antibody RatioEvaluation MethodReference
TrastuzumabRandom Lysine~4Not specified
TrastuzumabNot specified~2Arsenazo (III) nih.gov
TrastuzumabNot specified3.4 ± 0.3Not specified researchgate.net
RituximabNot specified3Not specified researchgate.net
MORAb-009Not specified2.4, 3.5, 5.5Not specified nih.gov

Peptide Conjugation (e.g., PSMA ligands, MSH peptides)

CHX-A″-DTPA is also widely used for conjugating to various peptide-based targeting moieties, enabling the development of small molecule radiopharmaceuticals with favorable pharmacokinetic properties.

PSMA Ligands: CHX-A″-DTPA has been successfully conjugated to prostate-specific membrane antigen (PSMA)-targeting peptides, such as DUPA-Pep. mdpi.comsnmjournals.org The synthesis typically involves coupling p-SCN-Bn-CHX-A″-DTPA·3HCl with DUPA-Pep via a thiourea (B124793) linkage in dimethyl sulfoxide (B87167) (DMSO) with N,N-diisopropylethylamine (DIPEA) as a base. Radiolabeling of CHX-A″-DTPA-DUPA-Pep with Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) has shown high radiochemical yields, exceeding 95% within 10 minutes when using 50 µg of peptide. mdpi.comsnmjournals.org Cell experiments on PSMA-positive LNCaP cells demonstrated a high affinity for the peptide, with a dissociation constant (K_D) of 12 nM. snmjournals.org

Table 2: Radiolabeling Efficiency of CHX-A″-DTPA-DUPA-Pep

RadionuclidePeptide Amount (µg)Reaction Time (min)Radiochemical Yield (%)Reference
⁶⁸Ga5010>95 mdpi.comsnmjournals.org
¹⁷⁷Lu5010>95 mdpi.comsnmjournals.org

MSH Peptides: CHX-A″-DTPA has been employed in the development of melanocyte-stimulating hormone (MSH) peptide analogs. For example, CHX-A″ was conjugated to the melanoma-targeting peptide (Arg¹¹)CCMSH to create a novel alpha-melanocyte-stimulating hormone peptide analog, CHX-A″-Re(Arg¹¹)CCMSH, for targeting the melanocortin-1 receptor (MC1-R) overexpressed on melanoma cells. researchgate.net

Affibody Molecule Conjugation

Affibody molecules, a class of small targeting proteins based on a three-helix bundle structure, are another important platform for CHX-A″-DTPA conjugation, particularly for applications like HER2-targeted imaging. acs.org

Conjugation of isothiocyanate-CHX-A″-DTPA to Affibody molecules, such as the HER2-specific ABD-(ZHER2:342)2, has been performed at elevated temperatures in alkaline aqueous solutions, typically using a chelator-to-protein molar ratio of 1:1. aacrjournals.org More recently, site-specific conjugation using maleimido-CHX-A″-DTPA has been explored for Affibody molecules containing a single cysteine residue. acs.org For instance, maleimido-CHX-A″-DTPA was site-specifically conjugated at the C-terminal cysteine of ZHER2:2395-C, a variant of ZHER2:342. acs.orgnih.gov This yielded a homogeneous conjugate with an impressive dissociation constant (K_D) of 56 pM, indicating strong binding affinity to HER2. acs.orgnih.gov Radiolabeling of this conjugate with ¹¹¹In achieved a yield exceeding 99% within 10 minutes at room temperature. acs.orgnih.gov In vitro cell tests confirmed specific binding to HER2-expressing SKOV-3 ovarian cancer cells and good cellular retention of radioactivity. acs.orgnih.gov In vivo studies in mice bearing SKOV-3 xenografts showed rapid clearance from most non-specific organs, except the kidneys, and high tumor uptake (17.3 ± 4.8% injected activity per gram (%IA/g)) with a tumor-to-blood ratio of 86 ± 46 at 4 hours post-injection. acs.orgnih.gov Fusion of the Affibody molecule with an albumin-binding domain (ABD) has been shown to significantly reduce renal uptake and improve in vivo biodistribution, making these conjugates promising for radionuclide therapy. aacrjournals.org

Table 3: Key Characteristics of CHX-A″-DTPA-Affibody Conjugate

ConjugateTargetConjugation MethodDissociation Constant (K_D)¹¹¹In Labeling Yield (%)Tumor Uptake (%IA/g) (4h p.i.)Tumor-to-Blood Ratio (4h p.i.)Reference
CHX-A″-DTPA-ZHER2:2395-CHER2Site-specific Cys56 pM>9917.3 ± 4.886 ± 46 acs.orgnih.gov

Poly-L-lysine Conjugation for Effector Molecules

Poly-L-lysine, a synthetic polyamino acid, has been explored as a scaffold for developing effector molecules in pretargeted radioimmunotherapy and imaging. fishersci.sefishersci.com The conjugation of CHX-A″-DTPA to poly-L-lysine allows for the incorporation of radiometals into these polymeric constructs. A common strategy involves reacting poly-L-lysine with both CHX-A″-DTPA and other functional groups, such as biotin, followed by charge modification (e.g., with succinic anhydride). fishersci.comnih.gov This charge modification is particularly important for small radiolabeled molecules, as it can help reduce non-specific uptake, especially in the kidneys, thereby improving the therapeutic index and imaging contrast. fishersci.com These poly-L-lysine-based effector molecules are designed to rapidly accumulate at tumor sites and clear quickly from the blood, enhancing the tumor-to-normal tissue dose ratio in pretargeting applications. fishersci.se

Impact of Conjugation Method on Biomacromolecule Integrity and Functionality

Immunoreactivity, defined as the ability of an antibody or other biomolecule to specifically bind to its target antigen, is a crucial parameter to assess after conjugation and radiolabeling. nih.gov Studies have consistently shown that while conjugation can sometimes lead to a slight decrease, CHX-A″-DTPA generally allows for a high retention of immunoreactivity. For instance, in conjugates of CHX-A″-DTPA with the monoclonal antibody MORAb-009, a conjugate with an average of 2.4 CHX-A″-DTPA molecules per antibody exhibited an immunoreactivity of 88.3 ± 4.5%, which was significantly higher than that of a conjugate with 5.5 chelators per antibody (81.1 ± 0.9%). wikipedia.org Similarly, ⁹⁰Y-CHX-A″-DTPA-trastuzumab conjugates demonstrated an excellent immunoreactivity of 93.9 ± 0.9%. fishersci.com

However, the degree of chelator loading can impact binding affinity. Research indicates that increasing the number of chelator molecules conjugated to an antibody can lead to a reduction in immunoreactivity. For example, while 177Lu-CHX-A″-DTPA-7F5 conjugates retained high binding affinity (K_D of approximately 30 nM), their immunoreactive fraction was observed to be around 62%, with the possibility of random coupling in the antigen-binding region contributing to this slight decrease. wikipedia.org This suggests a balance must be struck between achieving sufficient chelator density for effective radiolabeling and preserving the biomolecule's intrinsic binding properties.

Table 1: Immunoreactivity of CHX-A″-DTPA Conjugates

ConjugateAverage Chelator/Antibody RatioImmunoreactivity (%)Reference
CHX-A″-DTPA-MORAb-0092.488.3 ± 4.5 wikipedia.org
CHX-A″-DTPA-MORAb-0095.581.1 ± 0.9 wikipedia.org
⁹⁰Y-CHX-A″-DTPA-TrastuzumabNot specified93.9 ± 0.9 fishersci.com
¹¹¹In-CHX-A″-DTPA Diabody/F(ab′)₂Not specifiedRetained thegoodscentscompany.com
¹⁷⁷Lu-CHX-A″-DTPA-7F5Not specified~62 (averaged) wikipedia.org

The isoelectric point (pI) of a biomolecule is the pH at which its net electrical charge is zero. nih.govnih.govnih.gov The pI is determined by the collective pK_a values of its ionizable amino acid residues. nih.gov Conjugation with a bifunctional chelator like CHX-A″-DTPA, which contains negatively charged carboxyl groups, can significantly alter the pI of the conjugated biomolecule. wikipedia.orgwikipedia.org

Research on MORAb-009, a chimeric monoclonal antibody, demonstrated a clear relationship between the degree of CHX-A″-DTPA conjugation and the resulting pI. As the number of conjugated chelator molecules increased, the pI of the antibody-chelator conjugate progressively decreased. wikipedia.orgwikipedia.org This shift towards a more acidic pI is attributed to the introduction of the negatively charged DTPA moieties.

Table 2: Influence of CHX-A″-DTPA Conjugation on MORAb-009 Isoelectric Point (pI)

ConjugateAverage CHX-A″-DTPA/MORAb-009 RatioIsoelectric Point (pI)Reference
Unconjugated MORAb-0090~8.3 wikipedia.org
CHX-A″-DTPA-MORAb-0092.4~8.3 to ~7.8 wikipedia.org
CHX-A″-DTPA-MORAb-0093.5~7.3 wikipedia.org
CHX-A″-DTPA-MORAb-0095.5~6.3 wikipedia.org

These changes in pI are not merely academic; they can have practical implications for the pharmacokinetic behavior of the bioconjugate, influencing aspects such as blood clearance and tissue distribution. nih.gov Therefore, careful consideration of the conjugation method and its impact on pI is essential for optimizing the in vivo performance of CHX-A″-DTPA-based radiopharmaceuticals.

Radiolabeling Methodologies and Optimization

Radiochemical Synthesis Protocols

Radiochemical synthesis protocols for Chx-A-DTPA involve the chelation of a desired radiometal by the DTPA moiety, typically after the Chx-A-DTPA has been conjugated to a targeting biomolecule. The efficiency of this process is highly dependent on carefully controlled reaction parameters.

The optimization of radiolabeling conditions for Chx-A-DTPA conjugates is crucial for maximizing radiochemical yield and ensuring the stability of the final product. Key parameters include pH, temperature, and reaction time, which are often interdependent.

pH: The optimal pH for radiolabeling with Chx-A-DTPA varies depending on the specific radiometal. For instance, radiolabeling with Indium-111 (¹¹¹In) often occurs efficiently in slightly acidic conditions, such as pH 4.5 in sodium acetate (B1210297) buffer unm.edu. For Yttrium-90 (⁹⁰Y), a pH of 5.5 in ammonium (B1175870) acetate buffer has been successfully employed, yielding high radiochemical purity nih.govspandidos-publications.com. Gallium-68 (⁶⁸Ga) radiolabeling of Chx-A-DTPA conjugates has been optimized at near-neutral conditions, such as pH 7.4 in HEPES buffer, which is advantageous for heat-sensitive biomolecules acs.orgmdpi.commdpi.com.

Temperature: A significant advantage of Chx-A-DTPA over some other chelators like DOTA is its ability to achieve efficient radiolabeling at ambient (room) temperature nih.govnih.govmdpi.comacs.org. This is particularly beneficial when working with heat-sensitive biomolecules, such as antibodies, which can degrade at elevated temperatures rsc.orgacs.org. While some DTPA derivatives can be labeled at 25°C with high efficiency frontiersin.orginca.gov.br, others may require slightly elevated temperatures (e.g., 37°C) for optimal kinetics nih.gov.

Reaction Time: Rapid radiolabeling kinetics are a hallmark of Chx-A-DTPA. High radiochemical yields (typically >95%) can often be achieved within short reaction times, ranging from 15 to 60 minutes. For example, ⁹⁰Y-CHX-A″-DTPA-trastuzumab achieved high yields in 15 minutes at room temperature nih.govnih.gov. Similarly, ¹¹¹In-CHX-A″-DTPA conjugates can be labeled efficiently within 30 minutes at room temperature nih.gov. For ⁶⁸Ga-CHX-A″-DTPA-DUPA-Pep, yields over 95% were obtained within 1 to 30 minutes, depending on the peptide amount mdpi.com.

Ligand Concentration/Metal-to-Ligand Ratio: The concentration of the chelator and the metal-to-ligand ratio are also critical. Sufficient chelator concentration is necessary to ensure quantitative complexation of the radionuclide. For example, ligand concentrations of at least 100 µM have been reported to achieve high radiochemical yields with some DTPA-like chelators acs.org.

The following table summarizes typical optimized radiolabeling conditions for Chx-A-DTPA with common radionuclides:

RadionuclideOptimal pH (Buffer)Optimal TemperatureOptimal Reaction TimeKey Reference(s)
¹¹¹In4.5 (Sodium Acetate)Room Temperature30 min nih.govunm.edu
⁶⁸Ga7.4 (HEPES)Room Temperature1-30 min acs.orgmdpi.commdpi.com
⁹⁰Y5.5 (Ammonium Acetate)Room Temperature15-60 min nih.govspandidos-publications.comnih.gov

Radiochemical yield (RCY) is a measure of the efficiency of the radiolabeling reaction, defined as the percentage of the total radioactivity that is incorporated into the desired chemical form of the radioconjugate unm.edudergipark.org.tr. High radiochemical yields are desirable to minimize the presence of unreacted free radionuclide, which could lead to non-target accumulation in biological systems.

RCY is typically determined using chromatographic techniques that separate the radiolabeled product from unchelated radionuclide and other radioactive impurities. Instant Thin-Layer Chromatography (iTLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

iTLC (Instant Thin-Layer Chromatography): iTLC, particularly using silica-embedded glass fiber strips (iTLC-SA), is a rapid and widely used method for RCY determination. nih.govspandidos-publications.commdpi.comfrontiersin.orginca.gov.bricm.edu.plnih.goviaea.orgymaws.commdpi.com The choice of mobile phase is crucial for effective separation. For instance, a mobile phase of 50 mM DTPA (pH 2.5) is often used to resolve free ⁹⁰Y³⁺ from antibody-bound radiometal nih.gov. The radiolabeled conjugate typically remains at the origin or moves minimally, while free radionuclide migrates with the solvent front. The radioactivity on different sections of the strip is then quantified using a radio-TLC scanner or by cutting and counting the sections in a gamma counter. icm.edu.plymaws.commdpi.com

HPLC (High-Performance Liquid Chromatography): HPLC offers higher resolution and is often used to confirm iTLC results and to identify and quantify other radiochemical impurities. acs.orgmdpi.comiaea.orgdrugdiscoverytrends.comnih.govscispace.com Size-exclusion HPLC (SE-HPLC) is particularly useful for separating the radiolabeled conjugate from smaller unreacted chelators or free radionuclides, as well as from aggregates or degradation products of the biomolecule. mdpi.comnih.gov The radiodetector coupled with the HPLC system allows for the direct measurement of radioactivity in the eluting fractions.

For Chx-A-DTPA conjugates, radiochemical yields exceeding 95% are frequently achieved, often eliminating the need for further purification steps if the yield is sufficiently high and impurities are below acceptable limits. spandidos-publications.commdpi.com

Specific activity (SA) is a fundamental characteristic of a radiolabeled compound, defined as the amount of radioactivity per unit mass of the radiolabeled substance drugdiscoverytrends.comsnmjournals.org. It is typically expressed in units such as megabecquerels per nanomole (MBq/nmol), gigabecquerels per micromole (GBq/µmol), or curies per millimole (Ci/mmol). drugdiscoverytrends.comsnmjournals.org

The specific activity of a radioconjugate is critical for its intended application. For diagnostic imaging, high specific activity is often desired to minimize the injected mass of the conjugate, thereby reducing potential pharmacological effects and non-specific binding, and maximizing target-to-background ratios snmjournals.orgnih.gov. In therapeutic applications, a high specific activity ensures that a sufficient dose of radioactivity can be delivered to the target site without introducing excessive "cold" (non-radioactive) mass that could saturate receptors or elicit unwanted pharmacological responses snmjournals.org.

Specific activity can be determined by:

Theoretical Calculation: This involves calculating the specific activity based on the amount of radionuclide used, its decay characteristics, and the total mass of the compound being labeled, assuming 100% incorporation. thermofisher.com

Experimental Measurement: This involves quantifying the radioactivity of the purified radiolabeled product using a dose calibrator or gamma counter, and simultaneously determining the mass of the radiolabeled compound present. Mass can be determined spectrophotometrically or by other analytical methods. drugdiscoverytrends.comthermofisher.com

Examples of specific activities reported for DTPA-based conjugates include:

¹¹¹In-DTPA-anti-γH2AX-Tat: 0.5–6 MBq/µg nih.gov

¹¹¹In-CHX-A″-DTPA-trastuzumab: up to 26.6 GBq/µmol spandidos-publications.com

¹¹¹In-DTPA-bombesin conjugates: up to 174 GBq/µmol inca.gov.br

⁶¹Cu-DTPA complex: approximately 9.1 TBq/mmol icm.edu.pl

The achievable specific activity is influenced by the radionuclide's half-life, the labeling efficiency, and the presence of any non-radioactive "cold" chelator or conjugate. snmjournals.orgbattelle.org

Purification and Quality Control of Radioconjugates

Following radiolabeling, purification and rigorous quality control (QC) are indispensable to ensure that the radioconjugate meets the necessary standards for research or clinical use. Quality control procedures assess various parameters, including radiochemical purity, radionuclidic purity, chemical purity, and sterility. unm.edudergipark.org.triaea.org

Chromatography techniques are pivotal for both the purification and quality control of radioconjugates.

Purification:

Size-Exclusion Chromatography (SEC) / Size-Exclusion HPLC (SE-HPLC): These techniques are widely used to separate the radiolabeled conjugate from unreacted free radionuclide, unconjugated chelator, and any high molecular weight aggregates or degradation products of the biomolecule. mdpi.comnih.gov For instance, after conjugation of Chx-A-DTPA to an antibody, unreacted chelator can be removed using desalting columns like NAP-5 (Sephadex G-25) columns equilibrated with appropriate buffers (e.g., 0.2 M ammonium acetate, pH 5.5) spandidos-publications.comacs.org. The purified immunoconjugate can then be radiolabeled.

Solid-Phase Extraction (SPE): SPE cartridges can also be employed for rapid purification, particularly for smaller radioconjugates, by retaining the labeled product while allowing free radionuclide to be washed away.

Quality Control (QC):

iTLC-SA (Instant Thin-Layer Chromatography - Silica Adsorbent): As discussed in Section 5.1.2, iTLC-SA is a primary method for determining radiochemical purity (RCP). It provides a quick assessment of the percentage of radioactivity in the desired chemical form versus free radionuclide or hydrolyzed radionuclide. nih.govspandidos-publications.comfrontiersin.orgicm.edu.plnih.govymaws.commdpi.com

HPLC (High-Performance Liquid Chromatography): HPLC, especially coupled with a radiodetector (radio-HPLC), offers a more comprehensive assessment of radiochemical purity and can identify and quantify various radiolabeled species, including impurities. acs.orgmdpi.comiaea.orgdrugdiscoverytrends.comnih.govscispace.com Different HPLC modes, such as reversed-phase HPLC (RP-HPLC) or ion-exchange HPLC, may be used depending on the properties of the radioconjugate and the impurities to be separated.

Spectrophotometric methods are crucial for quantifying the non-radioactive components of the radioconjugate, particularly for determining the chelator-to-biomolecule ratio (also known as the modification ratio or ligand-to-protein ratio). This ratio is vital for understanding the stoichiometry of the conjugate and for calculating specific activity.

Arsenazo III Assay: A common spectrophotometric method for quantifying polyaminocarboxylate chelators like DTPA and DOTA involves the use of Arsenazo III. acs.orgsnmjournals.orgnih.gov This method is based on the titration of a blue-colored 1:1 Lead(II)-Arsenazo III complex with the chelator. As the chelator binds to the Pb(II) ions, a color change occurs, which can be monitored spectrophotometrically, typically at 656 nm. nih.gov This assay is rapid, performed at ambient temperature, and can determine the effective number of ligands per protein molecule available for radiolabeling. nih.gov For Chx-A-DTPA conjugated to antibodies, this method can be used to determine the average number of chelator moieties per antibody molecule. nih.govacs.org

These spectrophotometric methods, in conjunction with chromatographic techniques, form a comprehensive suite of tools for ensuring the quality and characterization of Chx-A-DTPA radioconjugates.

In Vitro Evaluation of Chx A″ Dtpa Based Radioconjugates

Radiochemical Stability in Biological Media

The stability of radioconjugates in biological media is paramount to ensure that the radionuclide remains bound to the targeting vector, preventing premature release of free radiometal which could lead to non-specific accumulation and undesirable toxicity.

Studies evaluating the stability of CHX-A″-DTPA-based radioconjugates in human serum at physiological temperature (37°C) demonstrate varying degrees of stability depending on the specific radiometal and biomolecule conjugated. For instance, the radioimmunoconjugate [¹⁷⁷Lu]Lu-DTPA-CHX-A″-SC16 exhibited high serum stability, maintaining ≥95% integrity when incubated in human serum for seven days at 37°C. nih.gov Similarly, [¹⁷⁷Lu]Lu-CHX-A″-DTPA-p-Bn-SA-mAb demonstrated very high in vitro complex stability in human serum over a period of 15 days. researchgate.netnih.gov Another ¹⁷⁷Lu-labeled conjugate, ¹⁷⁷Lu-CHX-A″-DTPA-Bevacizumab, retained its in vitro stability for up to four days at 37°C. researchgate.net

In the case of indium-111, ¹¹¹In-CHX-A″-DTPA-DS-8273a showed high serum stability, with a radiochemical purity of 99.1% and immunoreactivity of 82.3% after seven days in human serum. thno.org An ¹¹¹In(III)-labeled antibody conjugated with CHX-A″-DTPA displayed a low rate of radiometal loss, approximately 0.08% per day in serum. researchgate.net However, some variations exist; for ⁹⁰Y-CHX-A″-DTPA-hu3S193, while radiochemical purity remained high (>85%) over six days, its immunoreactivity decreased by 40% over three days, falling to 16.1% by day six. aacrjournals.org Assays involving ²¹³Bi-radiolabeled CHX-A-DTPA-HuM195 were conducted in the presence of 2% human serum to mitigate non-specific and Fc receptor binding, highlighting a common practice to ensure accurate assessment of specific interactions. snmjournals.org

The following table summarizes selected serum stability data for CHX-A″-DTPA-based radioconjugates:

RadioconjugateRadionuclideStability (% or Description)Time (Days)Temperature (°C)Reference
[¹⁷⁷Lu]Lu-DTPA-CHX-A″-SC16¹⁷⁷Lu≥95% serum stability737 nih.gov
⁹⁰Y-CHX-A″-DTPA-hu3S193⁹⁰Y>85% RCP; 16.1% immunoreactivity (Day 6)637 aacrjournals.org
[¹⁷⁷Lu]Lu-CHX-A″-DTPA-p-Bn-SA-mAb¹⁷⁷LuVery high complex stability1537 researchgate.netnih.gov
¹⁷⁷Lu-CHX-A″-DTPA-Bevacizumab¹⁷⁷LuRetained stability437 researchgate.net
¹¹¹In-CHX-A″-DTPA-DS-8273a¹¹¹In99.1% RCP, 82.3% immunoreactivity7N/A thno.org
¹¹¹In(III)-labeled antibody¹¹¹In~0.08% radiometal loss/dayN/AN/A researchgate.net

(Note: This table is presented as a static representation of data that would typically be interactive in a digital format, allowing for sorting and filtering.)

Beyond serum, the stability of radioconjugates in physiological buffers like Phosphate Buffered Saline (PBS) is also evaluated. [¹⁷⁷Lu]Lu-CHX-A″-DTPA-p-Bn-SA-mAb demonstrated very high in vitro complex stability in PBS, showing >92% protein-bound activity over 15 days. researchgate.netnih.gov Notably, ¹¹¹In-CHX-A″-DTPA-Atezolizumab exhibited a prolonged stability of five days in PBS, maintaining greater than 95% radiochemical purity. diva-portal.org These findings underscore the robust nature of CHX-A″-DTPA chelates in controlled physiological environments.

The following table outlines selected physiological buffer stability data:

RadioconjugateRadionuclideStability (% or Description)Time (Days)BufferReference
[¹⁷⁷Lu]Lu-CHX-A″-DTPA-p-Bn-SA-mAb¹⁷⁷Lu>92% protein bound activity15PBS researchgate.netnih.gov
¹¹¹In-CHX-A″-DTPA-Atezolizumab¹¹¹In>95% RCP5PBS diva-portal.org

(Note: This table is presented as a static representation of data that would typically be interactive in a digital format, allowing for sorting and filtering.)

Target-Specific Binding and Internalization Studies

A critical aspect of in vitro evaluation is to confirm that CHX-A″-DTPA-based radioconjugates bind specifically to their intended targets and, if designed for it, undergo receptor-mediated internalization.

Cellular binding assays are fundamental to characterize the affinity and specificity of radioconjugates for their target receptors on cell surfaces. [¹⁷⁷Lu]Lu-DTPA-CHX-A″-SC16 demonstrated approximately 40-fold differential binding, favoring H82 cells (which express the target DLL3) over A549 cells, with only 1.2% non-specific uptake observed in A549 cells. nih.gov

For ¹⁷⁷Lu-CHX-A″-DTPA-Rituximab, studies in Raji cells showed 38.9% ± 1.1% binding, which decreased to 17.7% ± 0.5% upon the addition of a 10-fold excess of unlabeled rituximab, indicating specific binding. The immunoreactive fraction was determined to be 78.5%. researchgate.netresearchgate.net ¹⁷⁷Lu-CHX-A″-DTPA-Bevacizumab demonstrated good uptake by VEGF-expressing U937 tumor cells. researchgate.net

In the context of indium-111, ¹¹¹In-CHX-A″-DTPA-DS-8273a exhibited high affinity binding to DR5-expressing cells, with an association constant (Ka) ranging from 1.02 to 1.22 × 10¹⁰ M⁻¹, and maintained 100% immunoreactivity. thno.org Similarly, ¹¹¹In-CHX-A″-DTPA-DS-8895 showed an apparent association constant of 2.10 × 10⁸ M⁻¹ and bound to approximately 40,000 sites per cell, with an immunoreactivity of 55.4%. snmjournals.org Furthermore, ¹¹¹In-CHX-A″-DTPA-Atezolizumab was confirmed to bind to PD-L1-expressing cancer cell lines. diva-portal.org Specificity of ²¹³Bi-radiolabeled CHX-A-DTPA-HuM195 was verified by its lack of binding to CD33 negative RAJI cells. snmjournals.org

The following table summarizes selected cellular binding assay data:

RadioconjugateRadionuclideTarget/Cell LineBinding Affinity (Ka) or SpecificityImmunoreactivity (%)Reference
[¹⁷⁷Lu]Lu-DTPA-CHX-A″-SC16¹⁷⁷LuDLL3/H82 vs A549~40-fold differential bindingN/A nih.gov
¹⁷⁷Lu-CHX-A″-DTPA-Rituximab¹⁷⁷LuCD20/Raji Cells38.9% binding (reduced by cold Ab)78.5 researchgate.netresearchgate.net
¹⁷⁷Lu-CHX-A″-DTPA-Bevacizumab¹⁷⁷LuVEGF/U937 CellsGood uptakeN/A researchgate.net
¹¹¹In-CHX-A″-DTPA-DS-8273a¹¹¹InDR5-expressing cells1.02-1.22 × 10¹⁰ M⁻¹100 thno.org
¹¹¹In-CHX-A″-DTPA-DS-8895¹¹¹InEphA2-expressing cells2.10 × 10⁸ M⁻¹ (40,000 sites/cell )55.4 snmjournals.org
¹¹¹In-CHX-A″-DTPA-Atezolizumab¹¹¹InPD-L1-expressing cellsBinds to cellsN/A diva-portal.org

(Note: This table is presented as a static representation of data that would typically be interactive in a digital format, allowing for sorting and filtering.)

For therapeutic applications, the internalization of radioconjugates into target cells can be advantageous, leading to increased radiation dose delivery to the nucleus. Studies have shown that approximately 50% of (²¹³Bi)CHX-A-DTPA-HuM195 is internalized into targeted cells within 60 minutes. snmjournals.org

The internalization rates of CHX-A″-DTPA-DUNP19, an antibody targeting LRRC15, were observed to be dependent on the density of LRRC15 molecules on the cell surface. Faster internalization kinetics were noted in cells with a higher abundance of LRRC15. For example, HuO9 cells (1284.74 ± 63.17 molecules per µm²) showed an internalization time of 132.06 ± 10.14 minutes, compared to SAOS2 cells (684.89 ± 100.67 molecules per µm²) with an internalization time of 145.62 ± 15.18 minutes. biorxiv.org Importantly, the conjugation chemistry itself did not appear to affect the internalization rate of the chelate-conjugated antibody. biorxiv.org

The following table presents selected internalization kinetics data:

RadioconjugateRadionuclideTarget/Cell LineInternalization Extent/TimeNotesReference
(²¹³Bi)CHX-A-DTPA-HuM195²¹³BiTargeted Cell~50% in 60 minutesN/A snmjournals.org
CHX-A″-DTPA-DUNP19N/ALRRC15/HuO9132.06 ± 10.14 minutesFaster kinetics with higher LRRC15 density biorxiv.org
CHX-A″-DTPA-DUNP19N/ALRRC15/SAOS2145.62 ± 15.18 minutesConjugation chemistry did not impact rate biorxiv.org

(Note: This table is presented as a static representation of data that would typically be interactive in a digital format, allowing for sorting and filtering.)

To confirm that the observed binding and internalization are indeed target-specific, blocking studies are routinely performed. The specificity of [¹⁷⁷Lu]Lu-DTPA-CHX-A″-SC16 uptake was rigorously demonstrated by co-administering a 100-fold excess of unlabeled SC16 antibody. This led to a significant blockade of DLL3-mediated accretion of radioactivity in the tumor, confirming specific target engagement. nih.gov

Similarly, the binding of ¹⁷⁷Lu-CHX-A″-DTPA-Rituximab to Raji cells was notably reduced when excess cold (unlabeled) antibody was added, further supporting its specificity for the CD20 antigen. researchgate.net For ¹⁷⁷Lu-CHX-A″-DTPA-Bevacizumab, a reduction in uptake was observed in the presence of cold Bevacizumab, confirming its specific binding to VEGF. researchgate.net In another example, ¹¹¹In-CHX-A″-DTPA-DS-8273a showed no specific uptake in DR5-negative CT26 xenografts, providing evidence of its target specificity. thno.org An in vivo specificity test of ¹⁷⁷Lu-CHX-A″-DTPA-h5A10 showed specific binding in fPSA-positive LNCaP xenografts, with comparative uptake measured in fPSA-negative U118-glioblastoma tumors to highlight the differential binding. nih.gov The specificity of ²¹³Bi-radiolabeled CHX-A-DTPA-HuM195 was confirmed by its lack of binding to CD33 negative RAJI cells. snmjournals.org

Comparative In Vitro Performance with Other Chelators

CHX-A″-DTPA's in vitro performance is often compared to other established chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid), as well as newer chelators such as H₄octapa (N,N′-bis[2-(bis(carboxymethyl)amino)ethyl]-N,N′-bis(carboxymethyl)ethylenediamine) and NOTA (1,4,7-triazacyclononane-N,N′,N″-triacetic acid) nih.govresearchgate.netthno.org. These comparisons highlight the advantages and specific applications for which CHX-A″-DTPA is most suitable.

Radiochemical stability is a critical parameter for radiopharmaceuticals, ensuring that the radiometal remains stably chelated to the targeting molecule in biological environments, preventing premature dissociation and non-target accumulation nih.gov.

Studies have shown that CHX-A″-DTPA generally offers enhanced kinetic inertness compared to linear DTPA derivatives due to its rigid cyclohexane (B81311) backbone . For instance, a study comparing the stability of ¹³⁵La-DTPA and ¹³⁵La-CHX-A″-DTPA complexes in serum found that the ¹³⁵La-DTPA complex degraded to 30% intact after 18 hours, whereas the ¹³⁵La-CHX-A″-DTPA complex maintained 87% intactness .

When comparing CHX-A″-DTPA with DOTA, the stability can vary depending on the specific radiometal. For therapeutic radiometals like ⁹⁰Y, both ⁹⁰Y-CHX-A″-DTPA-trastuzumab and ⁹⁰Y-H₄octapa-trastuzumab exhibited excellent stability in human serum, with 87.1 ± 0.9% and 94.8 ± 0.6% intactness, respectively, after 96 hours at 37 °C nih.gov. This indicates comparable and robust stability for ⁹⁰Y radioconjugates with these acyclic chelators nih.govresearchgate.netresearchgate.net.

However, for other radionuclides, DOTA can sometimes show superior stability. For example, when labeling with ¹⁷⁷Lu, ¹⁷⁷Lu-CHX-A″-DTPA-Nimotuzumab and ¹⁷⁷Lu-DOTA-Nimotuzumab both demonstrated good in vitro stability at 37°C for up to 4 days in saline, with radiochemical purities exceeding 98% researchgate.netresearchgate.net. For ²¹³Bi, complexes with DOTA (85% stability) and CHX-A″-DTPA (76% stability) were not highly stable in human plasma after 2 hours, suggesting that neither is an ideal match for Bi³⁺ snmjournals.org. In contrast, ²¹³Bi-DOTP showed higher stability in human serum over the same period snmjournals.org.

CHX-A″-DTPA-based radiopharmaceuticals complexed with ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu, and ²¹²/²¹³Bi have demonstrated better stability than those based on DTPA and 1B4M-DTPA researchgate.net. Radiolabeling with CHX-A″-DTPA can often be achieved under mild conditions (room temperature, pH 5.0–5.5) within 10-30 minutes, yielding high radiochemical purities (>95%) nih.govresearchgate.net.

Here is a summary of comparative radiochemical stability:

Chelator (Radioconjugate)RadiometalStability Condition% Intact/PurityReference
CHX-A″-DTPA-trastuzumab⁹⁰YHuman serum, 96 h, 37 °C87.1 ± 0.9% nih.gov
H₄octapa-trastuzumab⁹⁰YHuman serum, 96 h, 37 °C94.8 ± 0.6% nih.gov
CHX-A″-DTPA-Nimotuzumab¹⁷⁷LuSaline, 4 days, 37 °C>98% researchgate.netresearchgate.net
DOTA-Nimotuzumab¹⁷⁷LuSaline, 4 days, 37 °C>98% researchgate.netresearchgate.net
CHX-A″-DTPA²¹³BiHuman plasma, 2 h76% snmjournals.org
DOTA²¹³BiHuman plasma, 2 h85% snmjournals.org
DTPA¹³⁵LaSerum, 18 h30%
CHX-A″-DTPA¹³⁵LaSerum, 18 h87%
CHX-A″-DTPA-trastuzumab⁶⁷GaPBS, 24 h>91% ± 2.6% kntu.ac.ir
CHX-A″-DTPA-trastuzumab⁶⁷GaHuman serum, 48 h81.8 ± 1.8% kntu.ac.ir

Binding affinity and internalization ratios are crucial for targeted radiopharmaceuticals, as they dictate the specificity and uptake of the radioconjugate by target cells thno.org.

In studies evaluating PSMA-targeting compounds, conjugation with different chelators, including CHX-A″-DTPA and DOTA, resulted in comparable nanomolar binding affinities (IC₅₀ values) to rhPSMA thno.org. For instance, DTPA, CHX-A″-DTPA, and DOTA conjugates all showed IC₅₀ values of approximately 0.8 nM thno.org. This suggests that the chelator moiety itself does not significantly impair the specificity of tumor uptake thno.org.

However, substantial differences have been observed in internalization ratios. The CHX-A″-DTPA conjugate consistently displayed the highest internalization ratio, ranging between 15% and 65% across various compounds thno.org. Specifically, the CHX-A″-DTPA conjugate achieved an internalization ratio of 65.4 ± 5.7%, while the DOTA conjugate showed a significantly lower internalization of 3.7 ± 4.6% thno.org. The absolute amount of compound internalized was also highest for the CHX-A″-DTPA conjugate (17.4 ± 10.8%) thno.org. These findings indicate that hydrophobic entities at the chelator can mediate internalization efficacy thno.org.

For HER2-targeting antibodies like trastuzumab, conjugation with CHX-A″-DTPA maintained high immunoreactivity, indicating that the chelator attachment did not disrupt the antibody's ability to bind its target antigen nih.govkntu.ac.irtandfonline.com. Immunoreactivity values for ⁹⁰Y-CHX-A″-DTPA-trastuzumab and ⁹⁰Y-H₄octapa-trastuzumab were 93.9 ± 0.9% and 91.2 ± 0.8%, respectively nih.gov. Similarly, ¹⁷⁷Lu-CHX-A″-DTPA-Rituximab showed an immunoreactive fraction of 78.5% in Raji cells, with cell binding increasing with cell concentration researchgate.net.

Here is a summary of comparative binding affinity and internalization ratios:

Chelator (Radioconjugate)Target/Cell LineBinding Affinity (IC₅₀)Internalization RatioImmunoreactivityReference
CHX-A″-DTPA conjugaterhPSMA0.8 ± 0.1 nM65.4 ± 5.7%- thno.org
DOTA conjugaterhPSMA0.8 ± 0.3 nM3.7 ± 4.6%- thno.org
DTPA conjugaterhPSMA0.8 ± 0.3 nM-- thno.org
CHX-A″-DTPA-trastuzumabHER2 (SKOV3)--93.9 ± 0.9% nih.gov
H₄octapa-trastuzumabHER2 (SKOV3)--91.2 ± 0.8% nih.gov
¹⁷⁷Lu-CHX-A″-DTPA-RituximabRaji cells--78.5% researchgate.net

Pre Clinical Evaluation of Chx A″ Dtpa Radioconjugates in Animal Models

Biodistribution Studies in Murine Models

Biodistribution studies in tumor-bearing mice are fundamental for understanding how CHX-A″-DTPA radioconjugates distribute throughout the body, accumulate in target tissues, and clear from non-target organs.

CHX-A″-DTPA radioconjugates have consistently demonstrated specific and high tumor uptake across various murine xenograft models, alongside prolonged retention in target tissues.

[111In]CHX-DTPA-scFv78-Fc: In immunodeficient mice bearing human TEM1-positive RD-ES and SK-N-AS tumors, this radioconjugate exhibited specific tumor targeting. Biodistribution data, reported as % injected activity/g of tissue (%IA/g), was collected at various time points up to 96 hours post-injection nih.gov.

[88Y]CHX-A-DTPA-B72.3: In athymic mice with LS-174T human colon carcinoma xenografts, the [88Y]CHX-A-DTPA radioimmunoconjugate showed more efficient and stable tumor localization over a 7-day study period compared to its isomeric form, CHX-B-DTPA nih.gov.

[177Lu]CHX-A″-DTPA-Rituximab: Studies in SCID mice bearing lymphoma indicated good tumor uptake at all evaluated time points researchgate.net.

[90Y]CHX-A″-DTPA-hu3S193: In Ley-positive A431 xenograft models, specific tumor uptake was observed as early as 4 hours post-injection, peaking at 24 hours with 90.3 ± 38.8%ID/g. This high uptake was retained for over 7 days, with tumor-to-blood ratios reaching 6.8:1 on day 7 aacrjournals.org.

[90Y]CHX-A″-DTPA-trastuzumab: High tumoral uptake values of 42.3 ± 4.0%ID/g were reported at 72 hours post-injection in mice bearing HER2-expressing SKOV3 ovarian cancer xenografts researchgate.netnih.govubc.ca.

[111In]CHX-A″-DTPA-DS-8273a and [89Zr]Df-Bz-NCS-DS-8273a: Both conjugates demonstrated high and specific tumor uptake in DR5-positive COLO205 xenografts. Tumor uptake was generally similar between the two, though [89Zr]Df-Bz-NCS-DS-8273a showed slightly higher uptake at day 10 post-injection (40.74 ± 3.882 %ID/g) compared to [111In]CHX-A″-DTPA-DS-8273a (23.70 ± 1.950 %ID/g) thno.org.

[111In]CHX-A″-DTPA-Z2395-C (Affibody): In SKOV-3 xenografts, tumor uptake reached 17.3 ± 4.8 %IA/g, with a tumor-to-blood ratio of 86 ± 46 at 4 hours post-injection, enabling clear visualization of HER2-expressing xenografts within 1 hour nih.gov.

[177Lu]CHX-A″-DTPA-h5A10: In fPSA-secreting LNCaP xenografts, high tumor retention was maintained over time, with values of 15.4 ± 1.8, 15.0 ± 2.3, and 15.2 ± 1.6 %IA/g at 48, 72, and 168 hours post-injection, respectively nih.gov.

[86Y]CHX-A″-DTPA-panitumumab: Uptake in LS-174T, PC-3, and A431 tumor xenografts was HER1-mediated. At 3 days post-injection, tumor %ID/g values were 34.65 ± 5.9 (LS-174T), 22.1 ± 1.9 (PC-3), and 22.74 ± 1.7 (A431) researchgate.net.

Table 1: Representative Tumor Uptake of CHX-A″-DTPA Radioconjugates in Murine Xenograft Models

RadioconjugateTumor ModelTime PointTumor Uptake (%ID/g or %IA/g)Reference
[90Y]CHX-A″-DTPA-hu3S193A43124 h90.3 ± 38.8 aacrjournals.org
[90Y]CHX-A″-DTPA-trastuzumabSKOV372 h42.3 ± 4.0 researchgate.netnih.govubc.ca
[89Zr]Df-Bz-NCS-DS-8273aCOLO20510 d40.74 ± 3.882 thno.org
[177Lu]CHX-A″-DTPA-h5A10LNCaP48 h15.4 ± 1.8 nih.gov
[111In]CHX-A″-DTPA-Z2395-CSKOV-34 h17.3 ± 4.8 nih.gov
[86Y]CHX-A″-DTPA-panitumumabLS-174T3 d34.65 ± 5.9 researchgate.net

[111In]CHX-DTPA-scFv78-Fc: This radioconjugate demonstrated fast blood clearance in tumor-bearing mice, with off-target uptake predominantly observed in the abdominal region nih.gov.

[88Y]CHX-A-DTPA-B72.3: Compared to the CHX-B-DTPA isomer, the [88Y]CHX-A-DTPA radioimmunoconjugate exhibited a slower blood clearance rate. Importantly, no significant increase in liver, spleen, or bone-to-blood ratios was observed when CHX-A-DTPA was labeled with indium or yttrium, indicating favorable normal organ kinetics nih.gov.

[90Y]CHX-A″-DTPA-hu3S193: Some uptake was noted in normal organs, which was largely associated with the blood pool of the radioconjugate. Bone accumulation of the radiometal was consistently low aacrjournals.org.

[177Lu]CHX-A″-DTPA-h5A10: At early time points (4 and 24 hours post-injection), the concentration of radioactivity in the blood was the highest among all studied tissues (19.64 ± 1.76%IA/g and 12.75 ± 2.23 %IA/g, respectively). By 48 hours, blood-borne radioactivity decreased by approximately 50% (10.75 ± 1.36 %IA/g). The liver was identified as the only normal organ with prominent accumulation of radioactivity nih.gov.

[44Sc]CHX-A″-DTPA-Cetuximab-Fab: Liver uptake was observed at 15.9 ± 1.4% ID/g at 0.5 hours, decreasing to 13.5 ± 1.9% ID/g at 6 hours post-injection acs.org.

[111In]CHX-A″-DTPA-Z2395-C (Affibody): In normal mice, this conjugate showed rapid clearance from most non-specific organs nih.gov. A comparative study indicated that while bone accumulation was low for CHX-A″-DTPA, DOTA provided even lower bone uptake. However, blood-borne and hepatic accumulation were higher for [111In]DOTA-Z2395-C at certain time points compared to CHX-A″-DTPA conjugates nih.gov.

Table 2: Representative Organ Uptake of CHX-A″-DTPA Radioconjugates in Murine Models

RadioconjugateOrganTime PointOrgan Uptake (%ID/g or %IA/g)Reference
[177Lu]CHX-A″-DTPA-h5A10Blood4 h19.64 ± 1.76 nih.gov
[177Lu]CHX-A″-DTPA-h5A10Blood24 h12.75 ± 2.23 nih.gov
[177Lu]CHX-A″-DTPA-h5A10Blood48 h10.75 ± 1.36 nih.gov
[44Sc]CHX-A″-DTPA-Cetuximab-FabLiver0.5 h15.9 ± 1.4 acs.org
[44Sc]CHX-A″-DTPA-Cetuximab-FabLiver6 h13.5 ± 1.9 acs.org

[111In]CHX-DTPA-scFv78-Fc: Off-target uptake was predominantly observed in the abdominal region, suggesting a significant gastrointestinal or hepatobiliary component to its clearance nih.gov.

[177Lu]CHX-A″-DTPA-Nimotuzumab: The clearance of this radioimmunoconjugate was largely via the hepatobiliary route researchgate.net.

[44Sc]CHX-A″-DTPA-Cetuximab-Fab: Due to the smaller size of the Fab fragment (49.9 kDa), this radioconjugate demonstrated successful clearance through both hepatobiliary and renal pathways acs.org.

In Vivo Stability Assessment

The in vivo stability of CHX-A″-DTPA radioconjugates is a critical parameter, ensuring that the radiometal remains securely chelated to the targeting vector and preventing its premature dissociation and non-specific accumulation in off-target organs. CHX-A″-DTPA is known for its high in vivo stability compared to many other acyclic chelators mdpi.commdpi.comnih.gov.

Studies have consistently shown the robust retention of radiometals by the CHX-A″-DTPA chelator in vivo, minimizing undesirable free radiometal accumulation.

[88Y]CHX-A-DTPA-B72.3: This conjugate demonstrated superior in vivo stability compared to the CHX-B-DTPA isomer, as evidenced by no significant increase in liver, spleen, or bone-to-blood ratios when labeled with indium or yttrium nih.gov. This indicates minimal dissociation of the radiometal from the chelator.

[177Lu]CHX-A″-DTPA-Rituximab: Antibodies radiolabeled with 177Lu via CHX-A″-DTPA have been reported to exhibit high in vivo stability researchgate.net.

General CHX-A″-DTPA: The chelator itself has shown a significant increase in stability when compared to generic DTPA, forming stable complexes with various radionuclides including 111In, 90Y, 177Lu, and 212/213Bi mdpi.comnih.gov.

[90Y]CHX-A″-DTPA-hu3S193: This radioconjugate maintained its stability with retention of immunoreactivity in vivo, and notably, bone accumulation of the radiometal was low aacrjournals.org.

[90Y]CHX-A″-DTPA-trastuzumab: Exhibited excellent in vivo stability, further supporting the robust nature of the CHX-A″-DTPA chelator researchgate.netnih.govubc.ca.

[88Y]CHX-A-DTPA (vs. DOTA and 1B4M-DTPA): In comparative in vivo studies, cortical bone uptake of 88Y was significantly higher for DTPA-derivative chelates than for DOTA, suggesting some degree of dissociation. However, CHX-A-DTPA demonstrated superior stability compared to the CHX-B isomer, with lower bone uptake researchgate.net.

[177Lu]Lu-CHX-A″-DTPA-DUPA-Pep and [90Y]Y-CHX-A″-DTPA-DUPA-Pep: In vivo stability was confirmed, with no evidence of free radiometal or radiometal-labeled chelator observed after extended periods, indicating strong retention of the radiometal by CHX-A″-DTPA mdpi.com.

The in vitro stability of CHX-A″-DTPA radioconjugates often correlates well with their observed in vivo performance, though in vivo conditions can sometimes reveal subtle differences.

[111In]CHX-DTPA-scFv78-Fc: In vitro studies showed good stability in human serum and a high immunoreactive fraction (>70%), which was consistent with the observed specific tumor targeting and fast blood clearance in vivo nih.gov.

[88Y]CHX-A-DTPA-B72.3: While in vitro studies indicated maintenance of integrity and immunoreactivity for both CHX-A and CHX-B isomers, the in vivo analysis revealed significant differences, with CHX-A-DTPA demonstrating superior in vivo stability. This highlights the importance of in vivo validation even with promising in vitro results nih.gov.

[177Lu]CHX-A″-DTPA-Rituximab: This conjugate exhibited high radiochemical purity (>95%) and good in vitro cell binding, which was supported by its high in vivo stability researchgate.net.

[177Lu]CHX-A″-DTPA-Nimotuzumab and [177Lu]DOTA-Nimotuzumab: Both conjugates showed good in vitro stability at 37°C for up to 4 days in saline, which was followed by consistent biodistribution patterns in normal mice researchgate.net.

[90Y]CHX-A″-DTPA-trastuzumab: Demonstrated excellent in vitro serum stability (87.1 ± 0.9% after 96 hours in human serum), which correlated well with its excellent in vivo stability and performance researchgate.netnih.govubc.ca.

[111In]CHX-A″-DTPA-DS-8273a and [89Zr]Df-Bz-NCS-DS-8273a: Both showed high immunoreactivity (100%) and high serum stability in vitro, which was consistent with their high and specific tumor uptake observed in vivo thno.org.

[161Tb]Tb-DTPA-HSA (general DTPA): A study with a general DTPA conjugate (not CHX-A″-DTPA) showed 10% dissociation in vitro in human serum after 24 hours, which was mirrored by 10% of the injected activity found in bone in vivo after 24 hours. This good concordance between in vitro and in vivo for a less stable chelator underscores the reliability of such comparisons and indirectly supports the improved stability of CHX-A″-DTPA derivatives frontiersin.org.

[88Y]CHX-A-DTPA (vs. DOTA and 1B4M-DTPA): In vitro serum stability studies showed no significant release for 88Y-DOTA, while 88Y-CHX-A had a pseudo-first-order dissociation rate constant of 2.54 x 10^-3 (day-1). This in vitro data was reflected in higher cortical bone uptake for DTPA derivatives compared to DOTA in vivo, but CHX-A was superior to CHX-B, demonstrating a good correlation between in vitro predictions and in vivo observations regarding stability researchgate.net.

[68Ga]Ga-, [177Lu]Lu-, and [90Y]Y-CHX-A″-DTPA-DUPA-Pep: Extensive in vitro stability assessments in human serum and PBS using radio-HPLC and radio-TLC confirmed the robustness of these radiolabeled compounds over several days, which supports their expected stable behavior in vivo mdpi.com.

Comparative Pre-clinical Studies with Other Chelators and Radioconjugates

The selection of an appropriate chelator is paramount in radiopharmaceutical design, as it significantly influences the stability of the radiometal complex and, consequently, the in vivo behavior of the radioconjugate. Comparative studies have highlighted the advantages of CHX-A″-DTPA over other chelators.

Studies have compared the imaging capabilities of CHX-A″-DTPA radioconjugates with those formed using other chelators. For instance, a comparative evaluation involving ⁹⁰Y-CHX-A″-DTPA-trastuzumab and ⁹⁰Y-octapa-trastuzumab in mice bearing HER2-expressing SKOV3 ovarian cancer xenografts demonstrated comparable imaging efficacy. Both radioconjugates exhibited high tumoral uptake, with ⁹⁰Y-CHX-A″-DTPA-trastuzumab showing 42.3 ± 4.0%ID/g and ⁹⁰Y-octapa-trastuzumab showing 30.1 ± 7.4%ID/g at 72 hours post-injection. nih.govubc.ca

In another study, ¹¹¹In-CHX-A″-DTPA-Z₂₃₉₅-C, an Affibody molecule conjugate, was evaluated for HER2 imaging. This conjugate demonstrated rapid clearance from blood and most normal organs, with the exception of the kidneys, leading to high-contrast imaging of HER2-expressing xenografts. Tumors were clearly visualized as early as 1 hour post-injection, and the tumor-to-contralateral thigh ratio increased from 20 ± 6 at 1 hour to 37 ± 8 at 4 hours post-injection due to decreased background radioactivity. nih.gov

Furthermore, ⁸⁶Y-CHX-A″-DTPA-panitumumab, a radioconjugate targeting the epidermal growth factor receptor (HER1), showed HER1-specificity and effective tumor visualization in human colorectal, prostate, and epidermoid tumor xenografts, with tumor uptake being significantly different in receptor blocking studies. researchgate.net

CHX-A″-DTPA radioconjugates have shown promising therapeutic efficacy in murine xenograft models by delaying tumor growth. Treatment with ⁹⁰Y-CHX-A″-DTPA-hu3S193 significantly inhibited the growth of A431 xenografts. The combination of this radioconjugate with the EGFR tyrosine kinase inhibitor AG1478 resulted in a significant enhancement of anti-tumor efficacy compared to either agent alone. aacrjournals.org

Similarly, [¹⁷⁷Lu]Lu-CHX-A″-DTPA-huAR9.6 was observed to delay tumor growth in OVCAR5 xenografts when compared to a saline control group. nih.gov In comparative studies, both ⁹⁰Y-CHX-A″-DTPA-trastuzumab and ⁹⁰Y-octapa-trastuzumab were found to be equally effective in significantly decreasing tumor growth in mice bearing HER2-expressing SKOV3 ovarian cancer xenografts. nih.govubc.ca

Targeted alpha therapy (TAT) using ²¹³Bi-C595, which utilizes the CHX-A″ chelator, demonstrated complete inhibition of tumor growth in pancreatic cancer xenografts at certain activity levels, and significant tumor growth delay was observed with lower activity levels over 16 weeks. tandfonline.com Another ²¹³Bi-labeled radioconjugate, ²¹³Bi-PAI2, also employing the CHX-A″ chelator, resulted in significantly slower tumor growth in prostate cancer nude mouse xenograft models. tandfonline.com

Table 1: Summary of Therapeutic Efficacy in Murine Xenograft Models

RadioconjugateTargetTumor ModelEfficacy Observation (Tumor Growth Delay)Reference
⁹⁰Y-CHX-A″-DTPA-hu3S193Leʸ antigenA431 xenograftsSignificant inhibition of xenograft growth; enhanced with AG1478. aacrjournals.org
[¹⁷⁷Lu]Lu-CHX-A″-DTPA-huAR9.6MUC16OVCAR5 xenograftsDelayed tumor growth compared to saline control. nih.gov
⁹⁰Y-CHX-A″-DTPA-trastuzumabHER2SKOV3 ovarian cancer xenograftsSubstantially decreased tumor growth, comparable to ⁹⁰Y-octapa-trastuzumab. nih.govubc.ca
²¹³Bi-C595 (CHX.A″)MUC-1Pancreatic cancer xenograftsComplete inhibition or significant delay of tumor growth. tandfonline.com
²¹³Bi-PAI2 (CHX-A″)uPA/uPARProstate cancer xenograftsSignificantly slower tumor growth. tandfonline.com

The structural modification of DTPA to form CHX-A″-DTPA, specifically by incorporating a cyclohexyl group, enhances its kinetic inertness and stability, particularly with radiometals like yttrium, lutetium, and bismuth isotopes. mdpi.comresearchgate.netacs.org This increased rigidity in the chelator backbone leads to improved preorganization of the metal ion binding site. mdpi.com

A comparison of ⁹⁰Y-CHX-A″-DTPA-trastuzumab and ⁹⁰Y-octapa-trastuzumab revealed nearly identical biodistribution profiles, with ⁹⁰Y-CHX-A″-DTPA-trastuzumab exhibiting slightly higher tumor uptake. nih.gov In another instance, ¹⁷⁷Lu-CHX-A″-DTPA-ABD-(Z(HER2:342))₂, an anti-HER2 Affibody molecule-albumin-binding domain (ABD) fusion protein, demonstrated superior cellular retention of radioactivity, better tumor accumulation, and more favorable tumor-to-organ dose ratios compared to Bz-DOTA-ABD-(Z(HER2:342))₂. This suggests that CHX-A″-DTPA is more suitable for ¹¹⁴ᵐIn labeling of Affibody molecule-ABD fusion proteins for radionuclide therapy. nih.gov

Furthermore, ¹¹¹In-CHX-A″-DTPA-Z₂₃₉₅-C exhibited rapid clearance from blood and most normal organs and tissues, with the exception of the kidneys, in normal mice. In mice bearing SKOV-3 xenografts, the conjugate showed rapid tumor targeting, with tumor uptake of 17.3 ± 4.8 %IA/g and a tumor-to-blood ratio of 86 ± 46 at 4 hours post-injection. nih.gov However, studies comparing ⁸⁸Y-labeled chelates showed that ⁸⁸Y-CHX-A and ⁸⁸Y-1B4M had significantly higher cortical bone uptake than ⁸⁸Y-DOTA, indicating DOTA's superior ability to retain radioyttrium and prevent its release to bone. researchgate.net

Table 2: Influence of Chelator Structure on In Vivo Pharmacokinetics and Biodistribution

Chelator ComparisonRadioconjugateKey Pharmacokinetic/Biodistribution FindingReference
CHX-A″-DTPA vs. DTPAVariousIncreased kinetic inertness and stability due to cyclohexyl group. mdpi.comresearchgate.netacs.org
CHX-A″-DTPA vs. H4octapa⁹⁰Y-trastuzumabNearly identical biodistribution, slightly higher tumor uptake for CHX-A″-DTPA. nih.gov
CHX-A″-DTPA vs. Bz-DOTA¹⁷⁷Lu-ABD-(Z(HER2:342))₂Better cellular retention, tumor accumulation, and tumor-to-organ dose ratios for CHX-A″-DTPA. nih.gov
CHX-A″-DTPA vs. DOTA, 1B4M-DTPA⁸⁸Y-labeled B3-conjugatesHigher cortical bone uptake for CHX-A″-DTPA and 1B4M-DTPA compared to DOTA. researchgate.net
CHX-A″-DTPA¹¹¹In-Z₂₃₉₅-CRapid clearance from blood/normal organs (except kidneys), high tumor uptake. nih.gov

Methodology for Pre-clinical Imaging (e.g., SPECT, PET imaging in mice)

Pre-clinical imaging techniques, such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), are indispensable tools for evaluating radiotracer distribution and efficacy in small animal models. These modalities allow for non-invasive, longitudinal studies, which can reduce the number of animals required per study, offering both cost-effectiveness and ethical advantages. nih.gov

Pre-clinical imaging is typically performed in small animals, such as mice and rats. amsterdamumc.org State-of-the-art systems, including nanoScan PET/CT and PET/MRI, enable sequential acquisition of PET and anatomical CT or MRI images. This sequential acquisition facilitates accurate localization of the radiotracer distribution within organs. amsterdamumc.org

For radionuclide imaging, SPECT systems like the U-SPECT-II utilize multi-pinhole cylindrical collimators to achieve ultra-high resolution and sensitivity. These systems can perform quantitative 3D functional imaging of SPECT tracers with resolutions down to 0.35 mm in mice. amsterdamumc.org The feasibility of simultaneous PET and SPECT imaging has also been demonstrated, providing complementary information about tissue function. snmjournals.org

Image analysis is performed using specialized software and workstations, which may include additional modules for specific tasks like brain segmentation. amsterdamumc.org

Quantitative analysis of radiotracer distribution is essential for evaluating imaging biomarkers and accurately determining the uptake of novel radiotracers. nih.gov Pre-clinical SPECT and PET imaging allow for quantitative measurements of radiotracer biodistribution. nih.gov

To ensure accuracy, phantom experiments are conducted to study factors such as attenuation, scatter, and partial volume effects. These experiments also help in obtaining activity calibration curves for varying sphere sizes. nih.gov In studies, tumor activity, mass, and the percentage of injected activity per gram of tissue (%IA/g) are calculated at various time points and compared to values determined from traditional biodistribution data. nih.gov For instance, a statistically significant correlation has been observed between imaging and biodistribution results for tumor activity (r = 0.999, P < 0.0001) and tumor mass calculations (r = 0.977, P = 0.0008). nih.gov

Quantitative small-animal PET imaging necessitates successful delivery of radiotracers into the venous system, typically via intravenous injection into lateral tail veins. Evaluating the quality of these injections is crucial for ensuring the quantitative accuracy of the PET data. researchgate.net Uptake values derived from PET studies are commonly expressed as the percentage of injected dose per cubic centimeter (%ID/cc). researchgate.net

Advanced Research Directions and Future Perspectives

Development of Novel CHX-A″-DTPA Derivatives for Emerging Radiometals

CHX-A″-DTPA has demonstrated efficacy in chelating a range of clinically relevant radiometals, including Indium-111 (In), Lutetium-177 (Lu), Yttrium-90 (Y), Yttrium-86 (Y), and Bismuth-212/213 (Bi) wikipedia.orgcenmed.comisotope-cmr.comguidetopharmacology.orgfishersci.comnih.govthno.orgmedchemexpress.com. Its ability to achieve high radiolabeling yields under mild conditions (e.g., ambient temperatures within 15–30 minutes for Y) makes it a favorable alternative to chelators like DOTA, which often require elevated temperatures wikipedia.orgisotope-cmr.com.

Research is actively pursuing the development of novel CHX-A″-DTPA derivatives to accommodate emerging radiometals and to further optimize chelation properties. For instance, while CHX-A″-DTPA has shown better stability for Actinium-225 (Ac) complexes compared to EDTA, significant accumulation in non-target organs like the liver and bone consistent with unchelated Ac has been observed, indicating a need for improved derivatives for this alpha-emitter science.gov.

Efforts include modifying the chelator structure to enhance its affinity and kinetic inertness for specific radionuclides. An example is the development of a novel maleimido CHX-A″-DTPA chelator, which allows for efficient and specific conjugation to thiol-containing biomolecules, offering an alternative route for modifying antibodies and peptides with this established radiometal chelate nih.gov. Other chelators, such as Hoctapa and 3p-C-NETA, are also being explored and compared to CHX-A″-DTPA for their suitability with various radiometals, highlighting a broader trend in developing versatile chelators for theranostic applications wikipedia.orgscience.govmacsenlab.com.

Integration with Advanced Targeted Delivery Systems (e.g., nanoparticles, pretargeting)

A key advantage of CHX-A″-DTPA lies in its bifunctional nature, allowing its conjugation to various biomolecules for targeted delivery of radiometals to specific cells or tissues. This integration is crucial for enhancing the specificity of diagnostic and therapeutic agents.

CHX-A″-DTPA has been successfully conjugated to a wide array of targeting vectors:

Antibodies: It is widely used for labeling monoclonal antibodies (mAbs) such as trastuzumab (targeting HER2) and cetuximab (targeting HER1) for tumor-targeted imaging (SPECT/PET) and therapy wikipedia.orgmedchemexpress.comnih.govdsmz.de. For instance, In-CHX-A″-DTPA trastuzumab has been safely imaged in humans to assess HER2 status in tumors medchemexpress.com. CHX-A″-DTPA has also been conjugated to MORAb-009, a chimeric monoclonal antibody directed against mesothelin, for imaging applications fishersci.com.

Peptides: Conjugation to peptides, such as PSMA-targeting ligands (e.g., DUPA-Pep) and RGDfK peptides, is another active area of research 36.112.18nih.govcenmed.comwikidata.orgfishersci.no. These conjugates aim to improve tumor uptake and retention in specific cancer types, such as prostate cancer 36.112.18fishersci.no.

Beyond direct conjugation to biomolecules, research is exploring the integration of CHX-A″-DTPA with advanced delivery systems:

Nanoparticles and Liposomes: These systems offer the potential for improved tumor accumulation and reduced non-target organ uptake by encapsulating or surface-modifying the radiopharmaceutical. Radiolabeled liposomes, for example, can be used for in vivo biodistribution and specific targeting studies, with CHX-A″-DTPA being utilized for radiolabeling with radionuclides like Bi nih.govfishersci.comwikipedia.org. The use of nano-carriers can also help in holding recoiling offspring radionuclides, which is critical for alpha-therapy applications thno.org.

While the search results did not provide explicit detailed research findings on "pretargeting" specifically with CHX-A″-DTPA, the general concept of targeted delivery through biomolecule conjugation is well-established.

Computational Chemistry and Molecular Modeling of CHX-A″-DTPA Complexes

Computational chemistry and molecular modeling play an increasingly vital role in the rational design and optimization of chelators like CHX-A″-DTPA. These techniques provide atomic-level insights into metal-ligand interactions, stability, and reaction dynamics, complementing experimental studies. Density Functional Theory (DFT) calculations are frequently employed to investigate the properties of CHX-A″-DTPA complexes cenmed.comalfa-chemistry.com.

Computational methods are used to predict the binding affinities and complex geometries of CHX-A″-DTPA with various radiometals. This allows researchers to understand the coordination environment and the factors influencing complex stability. For instance, studies have investigated the decreased flexibility of the ligand in CHX-A″-DTPA and its impact on the scattering of metal-oxygen and metal-nitrogen distances, leading to enhanced kinetic inertness compared to DTPA alfa-chemistry.com. The preorganized diamino cyclohexyl group in the backbone of CHX-A″-DTPA is believed to increase the stability of its complexes, which can be further investigated and predicted through computational modeling science.gov.

Molecular dynamics simulations and other computational approaches are employed to understand the dynamic processes of radiometal chelation, including the kinetics of complex formation and dissociation. This is particularly important for optimizing radiolabeling conditions and ensuring in vivo stability. CHX-A″-DTPA is known for its facile radiolabeling kinetics, often achieving high yields at room temperature within minutes, a property that can be explored and refined through simulations wikipedia.orgcenmed.comisotope-cmr.comthno.orgfishersci.no. The increased kinetic inertness of CHX-A″-DTPA complexes, attributed to the rigidity imparted by the cyclohexane (B81311) moiety, is a critical aspect studied through these simulations, helping to predict and improve their performance in biological environments cenmed.comisotope-cmr.comthno.orgscience.govsjaswantlalcompany.comfishersci.se.

Structure-Activity Relationship Studies: Elucidating the Role of the Cyclohexane Moiety

The cyclohexane moiety is a defining structural feature of CHX-A″-DTPA, distinguishing it from linear DTPA derivatives and significantly influencing its chemical and biological properties. Structure-Activity Relationship (SAR) studies are crucial for understanding and optimizing this role.

The incorporation of the cyclohexane group at the ethylene (B1197577) backbone of DTPA increases the rigidity of the chelator backbone cenmed.com. This enhanced rigidity leads to:

Increased Kinetic Inertness: The preorganization imposed by the cyclohexane ring on the metal binding site enhances the kinetic inertness of the resulting metal complexes, making them more stable in vivo and less prone to dissociation or transchelation in biological environments cenmed.comisotope-cmr.comscience.govsjaswantlalcompany.comfishersci.se. For example, a La-DTPA complex degraded to 30% intact after 18 hours in serum, whereas a CHX-A″-DTPA complex maintained 87% integrity isotope-cmr.com.

Improved In Vivo Stability: This rigidity directly translates to improved in vivo stability compared to linear DTPA derivatives, which is critical for maintaining the radiometal at the target site and minimizing off-target toxicity cenmed.comisotope-cmr.comthno.org.

Mild Radiolabeling Conditions: Despite the increased rigidity, CHX-A″-DTPA can be effectively radiolabeled with various radiometals (e.g., Y, Ga, Lu) at ambient temperatures and moderate pH values, often achieving high radiochemical yields (>95%) within short reaction times (e.g., 5-30 minutes) wikipedia.orgcenmed.comisotope-cmr.comthno.orgfishersci.no. This is a significant advantage, especially for heat-sensitive biomolecules like antibodies wikipedia.orgisotope-cmr.com.

SAR studies involve systematic modifications of the cyclohexane moiety or its surrounding structure to fine-tune these properties, aiming for even greater stability, faster labeling kinetics, or improved selectivity for specific radiometals.

Strategies for Minimizing Non-Target Accumulation

Minimizing non-target accumulation is a critical challenge in radiopharmaceutical development, as off-target uptake can lead to undesirable radiation exposure to healthy tissues and reduce the therapeutic index. While CHX-A″-DTPA offers improved stability, strategies are continuously being explored to further reduce accumulation in non-target organs.

Common non-target organs for radiopharmaceuticals, especially those targeting PSMA, include the kidneys, liver, and salivary glands 36.112.18nih.gov. Several strategies are being investigated:

Linker Modifications and Molecular Weight Adjustments: The design of the linker connecting the chelator to the targeting biomolecule can significantly influence biodistribution and non-target accumulation cenmed.com. For instance, studies with HPMA copolymer-RGDfK conjugates incorporating CHX-A″-DTPA showed that increased negative charge through higher chelator content led to increased kidney accumulation and a loss of tumor binding in vivo cenmed.comwikidata.org. This highlights the importance of carefully balancing molecular weight and charge content to maximize tumor accumulation while facilitating rapid clearance from non-targeted organs.

Co-administration of Blocking Agents: For PSMA-targeting radiopharmaceuticals, co-administration of non-radiolabeled PSMA inhibitors like 2-(phosphonomethyl)pentanedioic acid (PMPA) has shown promise in reducing renal uptake 36.112.18nih.govfishersci.com. This displacement strategy can protect sensitive organs by competitively binding to off-target receptors.

Pharmacokinetic Modifying Linkers (PKM linkers): The incorporation of PKM linkers, such as polyethylene (B3416737) glycol or amino acids, can reduce accumulation in non-target organs and increase uptake in target organs cenmed.com. These linkers must be stable under physiological conditions and not interfere with target affinity cenmed.com.

Optimization of Chelator-to-Protein Ratio: The number of chelates conjugated per antibody molecule can influence biodistribution and immunoreactivity. For example, studies with In-CHX-A″-DTPA-MORAb-009 conjugates showed that a lower chelator-to-antibody ratio (2.4 CHX-A″-DTPA/MORAb-009) resulted in significantly higher immunoreactivity compared to a higher ratio (5.5 CHX-A″-DTPA/MORAb-009) fishersci.com.

These ongoing research directions aim to further refine the utility of CHX-A″-DTPA, solidifying its position as a versatile and indispensable chelator in the development of advanced radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.

Q & A

Q. What is the chemical structure of CHX-A''-DTPA, and how does its design enable metal chelation?

CHX-A''-DTPA is a bifunctional acyclic chelator combining a cyclohexane backbone (providing rigidity), a p-aminobenzyl group (enabling conjugation to biomolecules), and the DTPA (diethylenetriaminepentaacetic acid) moiety (for metal coordination). The cyclohexane group enhances stability by reducing conformational flexibility, while the DTPA component provides five carboxylate and three amine groups to form octadentate complexes with radiometals like ¹¹¹In, ¹⁷⁷Lu, and ⁹⁰Y. This structural rigidity improves in vivo stability compared to linear DTPA derivatives .

Q. What are the primary applications of CHX-A''-DTPA in nuclear medicine research?

CHX-A''-DTPA is widely used for:

  • Radiolabeling antibodies and peptides (e.g., Affibody molecules, cetuximab) for tumor-targeted imaging (SPECT/PET) and therapy .
  • Stable chelation of therapeutic radionuclides (e.g., ¹⁷⁷Lu for targeted radiotherapy) due to its high kinetic inertness against transmetalation in biological environments .
  • Comparative studies with macrocyclic chelators (e.g., DOTA) to evaluate labeling efficiency and in vivo stability .

Q. What are the standard protocols for synthesizing and purifying CHX-A''-DTPA conjugates?

  • Synthesis : Maleimido-CHX-A''-DTPA is conjugated to cysteine-containing proteins via thiol-maleimide chemistry. A molar excess (2–3×) of the chelator ensures complete conjugation, confirmed by HPLC-MS .
  • Purification : Semi-preparative HPLC with a C8 column effectively separates conjugated products from free chelators. MALDI-ToF-MS quantifies the chelator-to-protein ratio (typically 1:1 for optimal stability) .

II. Advanced Research Questions

Q. How can conjugation efficiency of CHX-A''-DTPA to proteins be optimized while preserving immunoreactivity?

  • Controlled molar ratios : Use a 2–3× molar excess of CHX-A''-DTPA over protein to achieve uniform 1:1 conjugates without unreacted protein .
  • Mild reaction conditions : Incubate at 37°C for 18 hours in neutral buffers (pH 7–8) to prevent protein denaturation .
  • Post-conjugation validation : Assess immunoreactivity via cell-binding assays (e.g., using HER2-positive cells for trastuzumab conjugates) .

Q. How do stability studies differentiate CHX-A''-DTPA from other chelators like DOTA or DOTP?

  • In vitro challenges : Incubate radiolabeled conjugates in human plasma or with competing ions (e.g., Zn²⁺, Fe³⁺). CHX-A''-DTPA shows 76% stability after 120 minutes in plasma, lower than DOTP (>96%) but comparable to DOTA (85%) .
  • In vivo stability : Compare biodistribution in murine models. Low bone uptake of ¹¹¹In-CHX-A''-DTPA conjugates indicates minimal dissociation of radiometal .
  • Thermodynamic stability : Log K values for Y-CHX-A''-DTPA (24.7) exceed Y-DTPA (22.5), though still lower than DOTA-based agents .

Q. What methodological considerations are critical when comparing CHX-A''-DTPA and DOTA for radiopharmaceutical development?

  • Labeling efficiency : CHX-A''-DTPA achieves >98% radiolabeling yields under mild conditions (37°C, 30 minutes), whereas DOTA often requires higher temperatures (95°C) .
  • Chelator rigidity : The cyclohexane backbone in CHX-A''-DTPA reduces metal leaching but may sterically hinder conjugation to bulky biomolecules compared to DOTA .
  • Application-specific selection : Use CHX-A''-DTPA for rapid, room-temperature labeling of heat-sensitive proteins; prefer DOTA for long-circulating agents requiring extreme stability .

Q. How can researchers address contradictions in literature data on CHX-A''-DTPA stability?

  • Standardize experimental conditions : Control pH (6–7.5), temperature, and competing ion concentrations during stability assays .
  • Cross-validate with orthogonal techniques : Combine HPLC radiometric analysis with inductively coupled plasma mass spectrometry (ICP-MS) to quantify free vs. chelated metal .
  • Report chelator-to-protein ratios : Variability in conjugation efficiency (e.g., 1:1 vs. 4:1) significantly impacts stability outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.